4-Methyl-5-nitrocatechol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-5-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRAKCRHPMKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218983 | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68906-21-8 | |
| Record name | 4-Methyl-5-nitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl-5-nitrocatechol: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-5-nitrocatechol, a significant nitroaromatic compound. This document details its chemical structure, physicochemical properties, synthesis, and known biological roles, with a focus on its involvement in metabolic pathways. The information is presented to support research and development activities in related scientific fields.
Chemical Structure and Identification
This compound, with the IUPAC name 4-methyl-5-nitrobenzene-1,2-diol, is a substituted catechol derivative.[1][2] Its chemical structure consists of a benzene ring with two adjacent hydroxyl groups (a catechol moiety), a methyl group, and a nitro group.
Chemical Structure:
Key Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Melting Point | 180-182 °C | |
| Boiling Point | 354.5 ± 42.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Flash Point | 163.0 ± 16.3 °C | |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area | 86.3 Ų | [2] |
Synthesis and Spectroscopic Data
Synthesis
General Nitration Procedure (for illustrative purposes, based on related compounds): A solution of 4-methylcatechol in a suitable solvent would be cooled in an ice bath. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture would be stirred for a period, followed by quenching with ice water. The product would then be extracted with an organic solvent, and the solvent evaporated to yield the crude product, which could be further purified by recrystallization or chromatography.
Spectroscopic Data
Specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. However, data for the related compound 4-nitrocatechol and the precursor 4-methylcatechol can be used for comparative analysis.
-
¹H NMR and ¹³C NMR: While specific spectra for this compound are not available, general chemical shifts for protons and carbons on a substituted benzene ring can be predicted. The protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm), and the methyl protons would be a singlet in the aliphatic region (around 2.0-2.5 ppm). The hydroxyl protons would be broad singlets, with their chemical shift dependent on the solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons would resonate between 110 and 160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the nitro group (strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (169.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
Biological Activity and Toxicology
Biological Role
This compound is a known bacterial xenobiotic metabolite.[2] It is a key intermediate in the biodegradation pathway of 2,4-dinitrotoluene (2,4-DNT), a toxic and persistent environmental pollutant.[5] Several bacterial strains, including Rhodococcus pyridinivorans NT2, are capable of degrading 2,4-DNT, and the initial step in this pathway is the oxidation of 2,4-DNT to this compound.[5][6]
This compound also serves as a tracer for biomass burning in atmospheric studies, indicating its formation from the atmospheric oxidation of precursors emitted during the combustion of biomass.[7]
Toxicology
There is a lack of specific quantitative toxicological data, such as LD50 or IC50 values, for this compound in the public domain. However, nitrophenols and related compounds are generally considered to be of toxicological concern. For instance, 4-nitrocatechol is a potent lipoxygenase inhibitor.[8][9] Given its structural similarity, this compound may exhibit similar biological activities and toxicological properties. Further research is required to determine its specific toxicological profile.
Signaling and Metabolic Pathways
The most well-documented pathway involving this compound is the biodegradation of 2,4-dinitrotoluene. The pathway in Rhodococcus species involves an initial dioxygenase-catalyzed attack on the aromatic ring of 2,4-DNT, leading to the formation of this compound and the release of a nitrite ion. This intermediate is then further metabolized.
Figure 1. Simplified metabolic pathway of 2,4-dinitrotoluene degradation.
Experimental Protocols and Workflows
Detailed experimental protocols for the synthesis and biological testing of this compound are not widely published. However, general analytical workflows for the detection of nitrocatechols in environmental and biological samples are established. These typically involve sample extraction, followed by analysis using chromatographic techniques coupled with mass spectrometry.
General Analytical Workflow for Nitrocatechol Detection
Figure 2. General workflow for the analysis of nitrocatechols.
Sample Preparation: Biological and environmental samples typically require preparation to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10][11][12]
Analytical Instrumentation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are the methods of choice for the sensitive and selective detection of nitrocatechols.[11]
Conclusion
This compound is a compound of interest due to its role as a key intermediate in the bioremediation of 2,4-dinitrotoluene and as an atmospheric tracer for biomass combustion. While its basic physicochemical properties are known, there is a significant lack of publicly available, detailed experimental protocols for its synthesis, specific spectral data, and quantitative toxicological information. Further research is warranted to fully characterize this molecule and to explore its potential applications and environmental impact. This guide serves as a foundational resource for scientists and researchers, highlighting the current state of knowledge and identifying areas for future investigation.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of 2,4-dinitrotoluene with Rhodococcus pyridinivorans NT2: characteristics, kinetic modeling, physiological responses and metabolic pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. ijisrt.com [ijisrt.com]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Methyl-5-nitrocatechol
This technical guide provides a comprehensive overview of 4-Methyl-5-nitrocatechol, a key intermediate in the microbial degradation of 2,4-dinitrotoluene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, biological significance, and relevant experimental protocols.
Chemical Identity
IUPAC Name: 4-methyl-5-nitrobenzene-1,2-diol[1]
CAS Number: 68906-21-8[1]
-
This compound
-
4M5NC
-
5-Nitro-4-homopyrocatechol
-
4-Methyl-5-nitropyrocatechol
-
1,2-Benzenediol, 4-methyl-5-nitro-
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Melting Point | 180-182 °C | [2] |
| Boiling Point | 354.5 ± 42.0 °C at 760 mmHg | [2] |
| LogP | 1.4 | [1] |
| pKa (strongest acidic) | 6.56 ± 0.20 | Predicted |
| pKa (strongest basic) | -6.5 ± 0.2 | Predicted |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | |
| Appearance | Yellow to deep orange solid. |
Biological Significance: Metabolic Pathway of 2,4-Dinitrotoluene Degradation
This compound is a crucial intermediate in the aerobic microbial degradation pathway of 2,4-dinitrotoluene (2,4-DNT), a significant environmental pollutant. The pathway is well-characterized in bacteria such as Burkholderia sp. strain DNT.
The degradation is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring of 2,4-DNT, leading to the formation of this compound and the release of a nitrite group. Subsequently, a monooxygenase, this compound monooxygenase (DntB), catalyzes the oxidation of this compound to 2-hydroxy-5-methylquinone, with the concomitant removal of the second nitro group. This quinone is then further metabolized, eventually leading to ring cleavage and entry into central metabolic pathways.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nitration of 4-methylcatechol.[3]
Materials:
-
4-methylcatechol
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 4-methylcatechol in concentrated sulfuric acid, maintaining a low temperature using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 4-methylcatechol solution. The temperature should be carefully controlled and kept below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
Purification
The crude this compound can be purified by recrystallization.[3]
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Filter the hot solution to remove activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 280 nm and 350 nm).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected spectra would show signals corresponding to the aromatic protons, the methyl group protons, and the aromatic carbons. The specific chemical shifts will depend on the solvent used.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups (e.g., by silylation) is typically required to increase volatility.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure elution of the derivatized compound.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Logical Relationships in Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
References
An In-depth Technical Guide to the Discovery and History of Nitrocatechol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocatechol compounds, a class of organic molecules characterized by a catechol (1,2-dihydroxybenzene) ring substituted with one or more nitro groups, have garnered significant interest across various scientific disciplines. From their foundational role in organic synthesis to their contemporary applications in pharmacology and atmospheric science, these compounds exhibit a rich history and diverse functionality. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of nitrocatechol compounds, with a particular focus on the prominent 3- and 4-nitrocatechol isomers.
Discovery and History
-
Early Nitration Studies: The nitration of catechol and its derivatives was explored by various chemists in the late 19th and early 20th centuries. These early methods often resulted in mixtures of isomers, making isolation and characterization challenging.
-
Development of Selective Synthesis: Over time, more controlled and selective methods for the synthesis of specific nitrocatechol isomers were developed, allowing for a more systematic study of their properties and potential applications.
-
Pharmacological Significance: The discovery of the therapeutic potential of nitrocatechol derivatives, most notably the development of Entacapone in the 1990s as a COMT inhibitor for the treatment of Parkinson's disease, marked a significant milestone in the history of these compounds. This discovery spurred further research into the biological activities of other nitrocatechol derivatives.
-
Atmospheric and Environmental Importance: In more recent years, nitrocatechols have been identified as important tracer compounds for biomass burning and as components of atmospheric brown carbon, highlighting their role in environmental chemistry and climate science.
Physicochemical Properties of Key Nitrocatechol Isomers
The position of the nitro group on the catechol ring significantly influences the physicochemical properties of the resulting isomer. The following table summarizes key quantitative data for 3-nitrocatechol and 4-nitrocatechol.
| Property | 3-Nitrocatechol | 4-Nitrocatechol |
| Molecular Formula | C₆H₅NO₄ | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol | 155.11 g/mol |
| CAS Number | 6665-98-1 | 3316-09-4 |
| Melting Point | 156 °C[1] | 173-177 °C[2][3] |
| Boiling Point | 278.88 °C (estimate)[1][4] | 278.88 °C (estimate) |
| Water Solubility | 14.88 g/L (at 20.5 °C)[4][5][6] | Soluble[3], Very slightly soluble[7] |
| pKa | 6.90 ± 0.24 (Predicted)[1] | 6.84 (at 25 °C)[3][8] |
| Appearance | Dark Yellow to Very Dark Yellow Solid[1] | Yellow to mustard crystalline powder[3] |
Experimental Protocols for Synthesis
The synthesis of nitrocatechol isomers can be achieved through various methods, with the choice of starting material and reaction conditions determining the final product.
Synthesis of 4-Nitrocatechol from 2-Chloro-4-nitrophenol
This method involves the nucleophilic substitution of a chlorine atom with a hydroxyl group.
Materials:
-
2-Chloro-4-nitrophenol
-
4M Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl)
-
Water
-
Active carbon
-
95% Ethanol
Procedure:
-
A mixture of 2-chloro-4-nitro-phenol (64.44 g, 0.4 mole) and 300 ml of 4M NaOH solution is refluxed with heating for 6 hours.[9]
-
After cooling and filtration with vacuuming, the resulting crystal filtrate is dissolved in a small amount of warm water (60° C.).[9]
-
The solution is adjusted to pH 2.0 with 10% HCl and cooled while stirring.[9]
-
The precipitate is collected by filtration and recrystallized with water to yield 4-nitro-1,2-benzenediol (52.1 g, 84% yield).[9]
-
For further purification, the product can be dissolved in 95% ethanol and decolorized with active carbon.
Synthesis of 3-Nitrocatechol from Catechol
This method involves the direct nitration of catechol.
Materials:
-
Catechol
-
Anhydrous diethyl ether
-
Fuming nitric acid
Procedure:
-
A solution of catechol is prepared in anhydrous diethyl ether.
-
Freshly prepared fuming nitric acid is added to the catechol solution.
-
The resulting 3-nitrocatechol is purified by sublimation and recrystallization.
Biological Significance and Signaling Pathways
Nitrocatechol compounds exhibit a range of biological activities, with the most well-characterized being the inhibition of Catechol-O-methyltransferase (COMT). They have also been investigated for their anti-inflammatory and antimicrobial properties.
COMT Inhibition in Parkinson's Disease
Mechanism of Action: Entacapone, a nitrocatechol derivative, is a selective and reversible inhibitor of COMT. In the treatment of Parkinson's disease, Levodopa (L-DOPA) is administered to increase dopamine levels in the brain. However, L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa, reducing the amount of L-DOPA that can cross the blood-brain barrier. By inhibiting peripheral COMT, Entacapone increases the bioavailability of L-DOPA, leading to more sustained dopaminergic stimulation in the brain.
References
- 1. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. excelra.com [excelra.com]
- 3. 4-NITROCATECHOL | 3316-09-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. chembk.com [chembk.com]
- 8. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of NF-kB-mediated inhibition of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-5-nitrocatechol (4M5NC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-nitrocatechol (4M5NC) is a nitroaromatic compound belonging to the catechol family. Its chemical structure, featuring a catechol ring substituted with both a methyl and a nitro group, suggests potential for a range of chemical and biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4M5NC, detailed experimental protocols for their determination, and a discussion of its synthesis and potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, material science, and drug discovery and development.
Chemical Identity
A clear identification of 4M5NC is fundamental for any scientific investigation. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | 4-methyl-5-nitrobenzene-1,2-diol[1] |
| Common Name | This compound |
| Abbreviation | 4M5NC |
| CAS Number | 68906-21-8[1] |
| Molecular Formula | C₇H₇NO₄[1] |
| Molecular Weight | 169.13 g/mol [1] |
| InChI | InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3[1] |
| InChIKey | WLLRAKCRHPMKNA-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])O)O[1] |
| Synonyms | 4-methyl-5-nitrobenzene-1,2-diol, 1,2-Benzenediol, 4-methyl-5-nitro-[1] |
Physical Properties
The physical properties of 4M5NC are crucial for its handling, formulation, and potential applications. The following table summarizes the available data. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Melting Point | 180-182 °C | Experimental |
| Boiling Point | 354.5 ± 42.0 °C | Predicted |
| Density | 1.5 ± 0.1 g/cm³ | Predicted |
| Appearance | Solid | - |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | Experimental |
| pKa | 7.14 ± 0.24 | Predicted |
| LogP | 1.4 | Predicted[1] |
Experimental Protocols for Physical Property Determination
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered, dry 4M5NC is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or other micro boiling point apparatus, small test tube, capillary tube, thermometer, heating source.
-
Procedure:
-
A small amount of the substance (if liquid) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
-
Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
-
Apparatus: Vials with screw caps, shaker or rotator, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of 4M5NC is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of 4M5NC in the filtrate is determined using a suitable analytical method.
-
Chemical Properties and Spectroscopic Data
The chemical properties of 4M5NC are dictated by its functional groups: the catechol hydroxyl groups, the aromatic ring, the methyl group, and the nitro group.
Synthesis of this compound
A plausible synthetic route to 4M5NC involves the nitration of 4-methylcatechol.
Caption: Plausible synthetic workflow for this compound.
-
Principle: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich aromatic ring of 4-methylcatechol. The directing effects of the hydroxyl and methyl groups will influence the position of nitration.
-
Reagents: 4-methylcatechol, concentrated nitric acid, concentrated sulfuric acid, ice, deionized water.
-
Procedure:
-
4-methylcatechol is dissolved in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a flask cooled in an ice bath.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of 4-methylcatechol with constant stirring, maintaining a low temperature (0-5 °C).
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to allow the reaction to go to completion.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by vacuum filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the hydroxyl protons. The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by the substitution pattern. The methyl protons would appear as a singlet in the upfield region. The hydroxyl protons would appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and hydroxyl groups would be deshielded and appear at lower field.
The IR spectrum of 4M5NC is expected to show characteristic absorption bands for its functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O stretching: Bands in the region of 1200-1300 cm⁻¹.
The mass spectrum of 4M5NC would show a molecular ion peak ([M]⁺) at m/z = 169.13. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the catechol ring.
Biological Activity and Signaling Pathways
The biological activity of 4M5NC is not extensively studied. However, its structural similarity to other catechols and nitroaromatic compounds suggests potential for biological effects. One known role is as a bacterial xenobiotic metabolite in the degradation pathway of 2,4-Dinitrotoluene.[2]
Given the presence of the catechol moiety, 4M5NC could potentially interact with various biological targets, including enzymes and receptors. Catechols are known to be involved in redox cycling and can act as antioxidants or pro-oxidants depending on the cellular environment. The nitro group can also be a site for metabolic reduction, which can lead to the formation of reactive intermediates.
Further research is required to elucidate any specific signaling pathways that may be modulated by 4M5NC and to determine its potential as a therapeutic agent or its toxicological profile.
Caption: Hypothetical signaling interactions of 4M5NC.
Safety and Toxicology
According to the Safety Data Sheet (SDS) for this compound, the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (kidney, liver) through prolonged or repeated exposure. It is also harmful to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with well-defined physical and chemical identifiers. While some of its physical properties have been experimentally determined, others are based on predictions and warrant experimental verification. Its synthesis is achievable through standard organic chemistry reactions, such as the nitration of 4-methylcatechol. The spectroscopic properties of 4M5NC can be reasonably predicted based on its structure and comparison with similar compounds. The biological activity of 4M5NC remains largely unexplored, presenting an opportunity for future research, particularly in the context of drug discovery and toxicology. This guide provides a solid foundation of the current knowledge on 4M5NC and outlines the necessary experimental approaches for its further characterization and investigation.
References
4-Methyl-5-nitrocatechol: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and hazards associated with 4-Methyl-5-nitrocatechol (4M5NC). It is intended to be a vital resource for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound. This document consolidates available data on the physical and chemical properties, toxicological profile, and safe handling procedures for 4M5NC. Detailed experimental protocols for its synthesis and analysis are outlined, and potential metabolic pathways and mechanisms of toxicity are discussed. The information is presented to facilitate a thorough understanding of the risks and to promote safe laboratory practices.
Chemical and Physical Properties
This compound is a nitrotoluene derivative, specifically a substituted catechol.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68906-21-8 | [1][2] |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| IUPAC Name | 4-methyl-5-nitrobenzene-1,2-diol | [1] |
| Synonyms | 4M5NC, 5-Nitro-4-homopyrocatechol, 4-Methyl-5-nitro-1,2-benzenediol | [2] |
| Appearance | Yellow to deep orange solid | [3] |
| Melting Point | >130°C (decomposes) | [4] |
| Solubility | Slightly soluble in chloroform (with sonication), ethyl acetate, and methanol. | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [4] |
Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification (Inferred from 4-Nitrocatechol)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data on 4-nitrocatechol and should be used for guidance pending specific testing of this compound.
The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.
References
- 1. This compound | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:68906-21-8 | Chemsrc [chemsrc.com]
- 3. This compound | 68906-21-8 [chemicalbook.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
Commercial Suppliers and Technical Guide for 4-Methyl-5-nitrocatechol
For researchers, scientists, and professionals in drug development, 4-Methyl-5-nitrocatechol (4M5NC) is a significant compound, primarily recognized as a key intermediate in the microbial degradation of 2,4-dinitrotoluene (DNT). This guide provides an in-depth overview of its commercial availability, physicochemical properties, relevant experimental protocols, and its role in biological pathways.
Commercial Availability
This compound is available from a number of commercial suppliers specializing in research chemicals. While catalog information is subject to change, the following companies have been identified as potential sources for this compound. It is recommended to inquire directly with the suppliers for the most current product specifications and availability.
Identified Commercial Suppliers:
-
Chemsky (Shanghai) International Co., Ltd.[1]
-
Hangzhou Sage Chemical Co., Ltd.[1]
-
Shanghai HuanChuan Industry Co., Ltd.[1]
-
P&S Chemicals[2]
-
Carbosynth China Ltd.[5]
Physicochemical Data
The following table summarizes the key quantitative data for this compound. It is important to note that some of these values are predicted and may vary between different commercial batches. For precise experimental work, it is crucial to refer to the certificate of analysis provided by the supplier.
| Property | Value | Source |
| CAS Number | 68906-21-8 | [1][2][3][4] |
| Molecular Formula | C₇H₇NO₄ | [2][6] |
| Molecular Weight | 169.13 g/mol | [6] |
| IUPAC Name | 4-methyl-5-nitrobenzene-1,2-diol | [6] |
| Purity | Data not consistently available from suppliers. A synthesized sample reported ~98% purity. | |
| Melting Point | Data not available from commercial suppliers. | |
| Solubility | Data not available from commercial suppliers. | |
| Appearance | Pale yellow to yellow to brown crystals or powder. | [7] |
Biological Significance: Role in 2,4-Dinitrotoluene Degradation
This compound is a crucial intermediate in the aerobic biodegradation pathway of 2,4-dinitrotoluene (DNT) by various soil bacteria, most notably Pseudomonas sp.[8][9] and Burkholderia sp..[10] In this pathway, a dioxygenase enzyme initiates the degradation of DNT by incorporating two oxygen atoms, leading to the formation of this compound and the release of the first nitrite molecule.[8][9] Subsequently, a monooxygenase acts on this compound to remove the second nitro group, forming 2-hydroxy-5-methylquinone.[11][12] This quinone is then further metabolized, eventually leading to ring cleavage and complete mineralization.[11][13]
The following diagram illustrates the initial steps of the 2,4-dinitrotoluene degradation pathway involving this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound, including its synthesis and a protocol for assaying its biodegradation.
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported chemical synthesis method. As with all chemical syntheses, appropriate personal protective equipment (PPE) should be worn, and the procedure should be carried out in a well-ventilated fume hood.
Materials:
-
4-Methylcatechol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Filtration apparatus
Procedure:
-
Prepare a cooled aqueous solution of 4-methylcatechol in a beaker placed in an ice bath.
-
Slowly add a stoichiometric amount of sodium nitrite to the cooled solution while stirring continuously.
-
Once the sodium nitrite has dissolved, slowly add sulfuric acid dropwise to the reaction mixture. Maintain the temperature of the mixture below 10°C throughout the addition.
-
After the addition of sulfuric acid is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
The resulting precipitate of this compound can be collected by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum. The purity of the synthesized compound can be confirmed by techniques such as ¹H-NMR spectroscopy.
Protocol 2: Assay for the Biodegradation of this compound
This protocol outlines a general method for studying the degradation of this compound by a microbial culture, such as Pseudomonas sp. strain DNT.
Materials:
-
Culture of Pseudomonas sp. strain DNT (or other suitable microorganism) grown in a minimal salts medium with a suitable carbon source (e.g., succinate).
-
This compound stock solution (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO and then diluted in minimal salts medium).
-
Minimal salts medium (e.g., M9 medium).
-
Spectrophotometer.
-
Shaking incubator.
-
Sterile culture tubes or flasks.
-
Centrifuge.
-
High-performance liquid chromatography (HPLC) system for metabolite analysis (optional).
Procedure:
-
Grow a culture of Pseudomonas sp. strain DNT in a minimal salts medium supplemented with a primary carbon source (e.g., 10 mM succinate) to a mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.5-0.8).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile minimal salts medium to remove any residual carbon source.
-
Resuspend the washed cells in fresh minimal salts medium to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Prepare experimental setups in sterile flasks or tubes containing the washed cell suspension.
-
Add this compound to the experimental flasks to a final concentration of 50-100 µM. Include a control flask with no cells to monitor for abiotic degradation.
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each flask.
-
Monitor the degradation of this compound by measuring the decrease in absorbance at its λₘₐₓ (which would need to be determined experimentally) using a spectrophotometer. Alternatively, the disappearance of the parent compound and the appearance of metabolites can be monitored by HPLC analysis. For HPLC, the samples should be centrifuged to remove cells, and the supernatant can be analyzed.
The following diagram illustrates a general workflow for the biodegradation assay.
References
- 1. This compound | 68906-21-8 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Suppliers of this compound (CAS # 68906-21-8) - chemBlink [ww.chemblink.com]
- 6. This compound | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitrocatechol, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Engineering of the this compound Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradation of this compound by Pseudomonas sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradation of this compound by Pseudomonas sp. strain DNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of 4-Methyl-5-nitrocatechol
These application notes provide detailed protocols for the enzymatic assay of 4-Methyl-5-nitrocatechol (4M5NC), a key intermediate in the biodegradation of 2,4-dinitrotoluene (DNT) and a substrate for catechol-O-methyltransferase (COMT). The protocols are intended for researchers, scientists, and professionals in drug development and environmental science.
Introduction
This compound (4M5NC) is a dihydroxylated and nitrated aromatic compound.[1][2] It serves as a substrate for at least two distinct enzyme families: bacterial monooxygenases and mammalian catechol-O-methyltransferases. The appropriate enzymatic assay depends on the specific research context, such as studying microbial degradation pathways or investigating the metabolism of xenobiotics by mammalian enzymes.
Bacterial this compound Monooxygenase (e.g., DntB): In bacteria such as Pseudomonas sp. and Burkholderia sp., 4M5NC is a key intermediate in the degradation pathway of 2,4-dinitrotoluene (DNT).[3][4] An enzyme, this compound monooxygenase (DntB), catalyzes the conversion of 4M5NC to 2-hydroxy-5-methylquinone, a reaction that involves the removal of the nitro group and requires NADPH and molecular oxygen.[3][5]
Mammalian Catechol-O-Methyltransferase (COMT): As a catechol derivative, 4M5NC can be a substrate for Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines and other catechol-containing compounds.[6][7][8] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring, a reaction that requires magnesium ions (Mg²⁺).[6]
Data Presentation
The following table summarizes the key quantitative parameters for the two primary enzymatic assays for this compound.
| Parameter | Bacterial Monooxygenase (DntB) Assay | Mammalian COMT Assay |
| Enzyme Source | Purified or cell extracts from Pseudomonas sp. or Burkholderia sp. | Recombinant human COMT or tissue homogenates |
| Substrate | This compound (4M5NC) | This compound (4M5NC) |
| Cofactors | NADPH, O₂ | S-adenosyl-L-methionine (SAM), Mg²⁺ |
| Primary Product(s) | 2-hydroxy-5-methylquinone, Nitrite (NO₂⁻) | O-methylated 4M5NC derivatives |
| Optimal pH | Typically neutral (e.g., pH 7.0-8.0) | Typically slightly alkaline (e.g., pH 7.4-8.0) |
| Optimal Temperature | Mesophilic range (e.g., 25-37°C) | 37°C |
| Detection Method | Spectrophotometry (NADPH depletion at 340 nm, Nitrite detection), HPLC | Spectrophotometry, HPLC, Radiometric assays |
Experimental Protocols
Protocol 1: Bacterial this compound Monooxygenase (DntB) Assay
This protocol is designed to measure the activity of this compound monooxygenase by monitoring the consumption of NADPH.
Materials and Reagents:
-
Purified DntB enzyme or cell-free extract
-
This compound (4M5NC) stock solution (in a suitable solvent like DMSO or ethanol)
-
NADPH stock solution
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
NADPH (final concentration of 100-200 µM)
-
Enzyme solution (a predetermined amount to ensure a linear reaction rate)
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Start the reaction by adding 4M5NC stock solution to a final concentration in the range of 10-100 µM. Mix thoroughly by gentle inversion.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Control Reactions: Perform control reactions lacking the enzyme or the substrate to account for any non-enzymatic degradation of NADPH or 4M5NC.
-
Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Mammalian Catechol-O-Methyltransferase (COMT) Assay
This protocol outlines a spectrophotometric assay for COMT activity using 4M5NC as a substrate. The assay is based on the colorimetric determination of the remaining substrate or the formation of the methylated product. A more sensitive method involves HPLC to separate and quantify the substrate and its methylated products.
Materials and Reagents:
-
Recombinant human COMT
-
This compound (4M5NC) stock solution
-
S-adenosyl-L-methionine (SAM) stock solution
-
Magnesium chloride (MgCl₂) solution
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Perchloric acid (for reaction termination)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Tris-HCl buffer
-
MgCl₂ (final concentration of 1-5 mM)
-
SAM (final concentration of 100-500 µM)
-
COMT enzyme solution
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding 4M5NC to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate (4M5NC) and its O-methylated products using a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Detection and Quantification: Monitor the elution profile at a wavelength where both the substrate and products have significant absorbance (e.g., determined by a UV scan). Quantify the amount of product formed by comparing the peak area to a standard curve of the authentic methylated compound.
-
Data Analysis: Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme.
Visualizations
The following diagrams illustrate the signaling pathway of 4M5NC metabolism by bacterial monooxygenase and the experimental workflow for the COMT enzymatic assay.
Caption: Metabolic pathway of this compound by bacterial monooxygenase.
Caption: Experimental workflow for the COMT enzymatic assay of this compound.
References
- 1. This compound | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:81666) [ebi.ac.uk]
- 3. Biodegradation of this compound by Pseudomonas sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Engineering of the this compound Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and sequence analysis of this compound oxygenase from Burkholderia sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-5-nitrocatechol and its Analogs in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct and extensive research on 4-methyl-5-nitrocatechol in the field of neuroscience is limited, its chemical structure as a nitrocatechol derivative places it within a class of compounds with significant therapeutic interest, primarily as inhibitors of Catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, including dopamine.[3][4] Consequently, inhibitors of this enzyme have been successfully developed as adjunct therapies for Parkinson's disease.[1][5][6]
These application notes will, therefore, focus on the established role of nitrocatechol derivatives as COMT inhibitors, providing a framework for the potential investigation and application of this compound and similar molecules in neuroscience. The protocols and data presented are based on established methodologies for evaluating COMT inhibitors.
Mechanism of Action: COMT Inhibition
In the brain, the enzyme COMT plays a crucial role in the inactivation of dopamine.[7][8][9] Specifically, it catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of dopamine, converting it to 3-methoxytyramine, which is then further metabolized to homovanillic acid (HVA).[3][9] In conditions characterized by dopamine deficiency, such as Parkinson's disease, inhibiting COMT can preserve dopamine levels.[5]
Nitrocatechol derivatives are potent competitive inhibitors of COMT.[1] The nitro group, being strongly electron-withdrawing, increases the acidity of the catechol hydroxyl groups, which hinders their methylation by COMT.[1] By inhibiting COMT, these compounds prevent the breakdown of dopamine, thereby increasing its bioavailability in the synaptic cleft and enhancing dopaminergic neurotransmission. This is particularly beneficial in Parkinson's disease therapy, where they are used to prolong the effects of L-DOPA, a dopamine precursor.[2][5]
Signaling Pathway: Dopamine Metabolism and COMT Inhibition
Caption: Dopamine metabolism pathway and the inhibitory action of nitrocatechols on COMT.
Data Presentation
The inhibitory potency of nitrocatechol derivatives against COMT is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the in vitro COMT inhibitory activity of several nitrocatechol derivatives, providing a reference for the potential efficacy of novel compounds like this compound.
| Compound | IC50 (µM) | Source Tissue/Enzyme | Reference |
| Nitrocatechol Chalcone Derivative 1 | 0.07 | Rat Liver | [2] |
| Nitrocatechol Chalcone Derivative 2 | 0.29 | Rat Liver | [2] |
| Nitrocatechol Pyrazoline Derivative 24a | 0.048 | Rat Liver | [5] |
| Nitrocatechol Pyrazoline Derivative | 0.21 | Rat Liver | [5] |
| Entacapone (Standard) | 0.25 - 0.23 | Rat Liver | [2][5] |
| Tolcapone (Standard) | 0.26 | Rat Liver | [2] |
Note: The specific derivatives are numbered as in the source literature. This table illustrates the typical range of high potency exhibited by this class of compounds.
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay (HPLC-Based)
This protocol describes a method to determine the IC50 value of a test compound (e.g., this compound) for COMT inhibition.
Objective: To quantify the in vitro potency of a test compound in inhibiting COMT activity.
Materials:
-
Recombinant human COMT (soluble form, S-COMT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
3,4-dihydroxybenzoic acid (DHBA) or another suitable catechol substrate
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris-HCl or Phosphate buffer (pH 7.4-7.6)
-
Perchloric acid (for reaction termination)
-
HPLC system with a C18 column and an electrochemical or UV detector
-
Microcentrifuge tubes, incubator, centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound. Serially dilute to obtain a range of concentrations.
-
Prepare fresh solutions of SAM, DHBA, MgCl2, and DTT in the buffer.
-
-
Reaction Mixture Setup:
-
Enzyme Pre-incubation:
-
Add the recombinant human COMT to each tube.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12]
-
-
Reaction Initiation and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a small volume of ice-cold perchloric acid. This will precipitate the enzyme and stop the reaction.[12]
-
-
Sample Preparation for HPLC:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the substrate and the methylated product using an appropriate mobile phase and a C18 column.
-
Quantify the amount of methylated product formed by detecting its peak area.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow: In Vivo Evaluation of a COMT Inhibitor
Caption: Workflow for in vivo evaluation of a novel COMT inhibitor.
Protocol 2: In Vivo Evaluation in a Parkinson's Disease Animal Model
This protocol provides a general framework for assessing the efficacy of a test compound as a COMT inhibitor in a neurotoxin-induced rodent model of Parkinson's disease.
Objective: To evaluate the ability of a test compound to potentiate the effects of L-DOPA and increase striatal dopamine levels in a Parkinsonian animal model.
Model: 6-hydroxydopamine (6-OHDA) rat model or MPTP mouse model.[13][14][15] These models induce loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[13][14]
Materials:
-
Rodents (rats or mice)
-
Neurotoxin (6-OHDA or MPTP)
-
Stereotaxic apparatus (for 6-OHDA model)
-
Test compound (e.g., this compound)
-
L-DOPA and a peripheral decarboxylase inhibitor (e.g., Carbidopa)
-
Behavioral testing equipment (e.g., rotarod, cylinder for asymmetry testing)
-
Anesthetics
-
Tissue homogenization equipment
-
HPLC system for neurotransmitter analysis
Procedure:
-
Induction of Parkinson's Disease Model:
-
6-OHDA Model: Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum of anesthetized rats using a stereotaxic frame. This creates a lesion of the nigrostriatal dopamine pathway on one side of the brain.
-
MPTP Model: Administer MPTP to mice via systemic injection over several days. This causes a more bilateral loss of dopaminergic neurons.
-
Allow animals to recover for a period (e.g., 2-3 weeks) for the lesion to stabilize.
-
-
Drug Administration:
-
Group the animals (e.g., Sham, Vehicle + L-DOPA, Test Compound + L-DOPA, Positive Control [e.g., Entacapone] + L-DOPA).
-
Administer the test compound or vehicle at a predetermined time before the L-DOPA/Carbidopa administration.
-
-
Behavioral Assessment:
-
Conduct behavioral tests to assess motor function. For example:
-
Rotational Behavior (6-OHDA model): Administer a dopamine agonist (like apomorphine) or L-DOPA and count the number of contralateral rotations. An effective treatment will potentiate the L-DOPA effect and increase rotations.
-
Cylinder Test (6-OHDA model): Assess forelimb use asymmetry during spontaneous exploration.
-
Rotarod Test: Measure motor coordination and balance.
-
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the animals and rapidly dissect the striatum.
-
Homogenize the tissue and analyze the levels of dopamine, DOPAC, and HVA using HPLC with electrochemical detection.
-
An effective COMT inhibitor is expected to increase dopamine levels and decrease HVA levels in the striatum of L-DOPA-treated animals.
-
-
Immunohistochemistry:
-
Perfuse a subset of animals and prepare brain slices for immunohistochemical staining.
-
Stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to confirm the extent of the lesion in the substantia nigra and striatum.
-
Expected Outcomes: A successful novel COMT inhibitor like this compound would be expected to:
-
Significantly enhance the reversal of motor deficits by L-DOPA in behavioral tests.
-
Lead to a significant increase in striatal dopamine levels and a decrease in HVA levels compared to treatment with L-DOPA alone.
Potential for Neuroprotection
Beyond COMT inhibition, compounds with a catechol structure may possess intrinsic neuroprotective properties. Phenolic compounds, in general, are known for their antioxidant activities, such as scavenging free radicals and chelating transition metals, which can mitigate oxidative stress.[16] Glutamate-induced oxidative stress and excitotoxicity are implicated in neuronal cell death in various neurodegenerative conditions.[17] Studies on other catechol and phenolic derivatives have demonstrated neuroprotective effects in vitro by reducing reactive oxygen species (ROS) and inhibiting apoptotic pathways.[17][18]
While the primary application of nitrocatechols in neuroscience has been focused on symptomatic treatment through COMT inhibition, future research could explore whether this compound exhibits direct neuroprotective effects in models of oxidative stress-induced neuronal injury.
This compound, as a member of the nitrocatechol class, holds potential for application in neuroscience research, particularly in the context of Parkinson's disease and other disorders involving dopaminergic dysfunction. The provided protocols offer a standard framework for characterizing its primary mechanism of action as a COMT inhibitor, both in vitro and in vivo. Further investigations are warranted to fully elucidate its pharmacological profile, including its blood-brain barrier permeability, potential for neuroprotection, and safety profile. Such studies will be crucial in determining its viability as a candidate for further drug development.
References
- 1. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 2. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. genomind.com [genomind.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Enzymatic degradation of dopamine by COMT [reactome.org]
- 8. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Catechol-O-Methyltransferase Genotype and Dopamine Regulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. criver.com [criver.com]
- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Animal Models for Parkinson’s Disease Research: Trends in the 2000s [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]
- 18. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Dopamine Metabolism Using 4-Methyl-5-nitrocatechol and Other Nitrocatechol COMT Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific quantitative data (e.g., IC50 values) and detailed experimental protocols for the direct application of 4-Methyl-5-nitrocatechol in dopamine metabolism studies. It is identified as a nitrocatechol, a class of compounds known to inhibit Catechol-O-methyltransferase (COMT). Therefore, this document provides a general framework for using nitrocatechol COMT inhibitors to study dopamine metabolism, with specific examples and data from the well-characterized, brain-penetrant COMT inhibitor, Tolcapone , to serve as a representative model.
Introduction to Nitrocatechol COMT Inhibitors
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of dopamine and other catecholamines.[1] It primarily catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[2] In the brain, the membrane-bound form of COMT (MB-COMT) is predominant and plays a crucial role in the inactivation of catecholaminergic neurotransmitters.[3] Inhibition of COMT is a key therapeutic strategy, particularly in Parkinson's disease, as it prevents the peripheral degradation of L-DOPA, a dopamine precursor, thereby increasing its bioavailability in the brain.[4][5]
Nitrocatechol-containing compounds, such as this compound, are a class of potent COMT inhibitors.[3] The electron-withdrawing nitro group on the catechol ring is a key feature for their inhibitory activity.[3] These inhibitors are valuable tools for researchers studying the role of COMT in dopamine metabolism and for the development of novel therapeutics for neurological disorders.
Mechanism of Action
Nitrocatechol-type inhibitors act as competitive inhibitors of COMT. They bind to the active site of the enzyme, occupying the same binding pocket as the catechol substrates, but are poor substrates for methylation themselves. This prevents the methylation and subsequent inactivation of endogenous catechols like dopamine.
References
- 1. Sexually Dimorphic Effects of Catechol-O-Methyltransferase (COMT) Inhibition on Dopamine Metabolism in Multiple Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
In Vitro Applications of 4-Methyl-5-nitrocatechol: A Review of Available Data
4-Methyl-5-nitrocatechol is identified as a nitrotoluene, specifically a derivative of 2-nitrotoluene with two hydroxy substituents at the 4 and 5 positions.[1][2] It is recognized as a bacterial xenobiotic metabolite and is implicated in the metabolic degradation pathway of 2,4-Dinitotoluene.[1][3] Chemical and physical properties of the compound are available through databases such as PubChem.[1]
While research on related compounds offers some context, it is crucial to note that these findings are not directly transferable to this compound. For instance, a closely related compound, 4-methylcatechol (which lacks the nitro group), has been studied for its in vitro effects.
Research on the Related Compound: 4-Methylcatechol
In vitro studies on 4-methylcatechol have demonstrated its ability to induce apoptotic cell death in murine tumor cells.[4] This cytotoxic effect is attributed to its extracellular pro-oxidant action, leading to the generation of hydrogen peroxide.[4] The presence of catalase or reduced-form glutathione was shown to protect cells from the damage induced by 4-methylcatechol.[4]
Potential Areas of Investigation for this compound
Given its structural similarity to other nitrocatechol compounds that are known to act as inhibitors of Catechol-O-methyltransferase (COMT), a potential area of in vitro research for this compound could be its activity as a COMT inhibitor.[5] However, no specific studies confirming or quantifying this activity have been found.
Hypothetical Experimental Workflow
Should researchers wish to investigate the in vitro properties of this compound, a general workflow could be proposed. The following diagram illustrates a hypothetical experimental approach to characterize its biological activity.
Caption: Hypothetical workflow for in vitro evaluation of this compound.
Conclusion
Currently, there is a significant gap in the scientific literature regarding the in vitro biological activities of this compound. The information available on the related compound, 4-methylcatechol, suggests that this compound could possess interesting cytotoxic and pro-oxidant properties. However, without direct experimental evidence, any potential applications or mechanisms of action remain speculative. Further research is required to elucidate the in vitro effects of this compound.
References
- 1. This compound | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:81666) [ebi.ac.uk]
- 3. This compound | 68906-21-8 [chemicalbook.com]
- 4. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 4-Methyl-5-nitrocatechol Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-nitrocatechol (4M5NC) is a nitrocatechol derivative with potential therapeutic applications as a Catechol-O-methyltransferase (COMT) inhibitor. COMT is a key enzyme responsible for the degradation of catecholamine neurotransmitters, such as dopamine. Inhibition of COMT can lead to increased dopamine levels in the brain, a strategy employed in the management of neurodegenerative conditions like Parkinson's disease. These application notes provide detailed protocols for evaluating the efficacy of 4M5NC in established preclinical animal models of Parkinson's disease.
Mechanism of Action: COMT Inhibition
4M5NC, as a nitrocatechol, is predicted to act as a competitive inhibitor of COMT. By binding to the active site of the enzyme, it prevents the methylation and subsequent inactivation of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Caption: Proposed mechanism of 4M5NC as a COMT inhibitor.
Animal Models for Efficacy Testing
The following rodent models are widely accepted for studying Parkinson's disease and are suitable for evaluating the efficacy of 4M5NC.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a specific and progressive loss of dopaminergic neurons in the nigrostriatal pathway, mimicking a key pathological feature of Parkinson's disease.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease
The MPTP model results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits characteristic of Parkinson's disease.
Experimental Protocols
Protocol 1: 6-OHDA-Induced Nigrostriatal Lesion in Rats
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare fresh and protect from light.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm from the dural surface.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animals for recovery.
Caption: Experimental workflow for the 6-OHDA rat model.
Protocol 2: MPTP-Induced Parkinsonism in Mice
Objective: To induce dopaminergic neurodegeneration using the neurotoxin MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9%)
Procedure:
-
MPTP Administration (Sub-acute regimen):
-
Dissolve MPTP in sterile saline to a concentration of 2 mg/mL.
-
Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg once daily for 4 consecutive days.
-
A control group should receive saline injections.
-
-
Post-injection Monitoring: House the mice in a well-ventilated area and monitor for any adverse effects. The neurodegenerative process develops over the following days to weeks.
Caption: Experimental workflow for the MPTP mouse model.
Efficacy Assessment
Behavioral Testing
A battery of behavioral tests should be performed to assess motor function.
| Behavioral Test | Description | Parameters Measured |
| Cylinder Test | Assesses forelimb use asymmetry in a novel environment. The animal is placed in a transparent cylinder, and the number of wall touches with each forepaw is recorded. | Number of ipsilateral and contralateral forelimb contacts. |
| Rotarod Test | Evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. | Latency to fall (seconds). |
| Pole Test | Measures bradykinesia and motor coordination. The time taken for the animal to turn and descend a vertical pole is recorded. | Time to turn (T-turn) and total time to descend (T-total). |
| Apomorphine-Induced Rotations (6-OHDA model) | Unilateral dopamine depletion leads to supersensitivity of postsynaptic dopamine receptors. Administration of a dopamine agonist like apomorphine induces contralateral rotations. | Number of contralateral rotations per minute. |
Immunohistochemistry
Objective: To quantify the extent of dopaminergic neuron loss.
Procedure:
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and their brains are collected. Brains are fixed, cryoprotected, and sectioned.
-
Tyrosine Hydroxylase (TH) Staining:
-
Sections are incubated with a primary antibody against TH, the rate-limiting enzyme in dopamine synthesis.
-
A secondary antibody conjugated to a chromogen or fluorophore is then applied.
-
-
Quantification: The number of TH-positive neurons in the substantia nigra pars compacta (SNc) is counted using stereological methods. The optical density of TH staining in the striatum can also be measured.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Behavioral Data for 4M5NC in the 6-OHDA Rat Model
| Treatment Group | Cylinder Test (% Contralateral Touches) | Rotarod (Latency to Fall, s) | Apomorphine Rotations (rotations/min) |
| Sham + Vehicle | 48 ± 5 | 180 ± 20 | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | 15 ± 3 | 65 ± 10 | 8 ± 2* |
| 6-OHDA + 4M5NC (10 mg/kg) | 30 ± 4# | 110 ± 15# | 4 ± 1# |
| 6-OHDA + 4M5NC (30 mg/kg) | 40 ± 5# | 150 ± 18# | 2 ± 0.5# |
* p < 0.05 vs. Sham + Vehicle; # p < 0.05 vs. 6-OHDA + Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Immunohistochemical Data for 4M5NC in the 6-OHDA Rat Model
| Treatment Group | TH+ Neurons in SNc (% of Sham) | Striatal TH Optical Density (% of Sham) |
| Sham + Vehicle | 100 ± 8 | 100 ± 10 |
| 6-OHDA + Vehicle | 25 ± 5 | 30 ± 6 |
| 6-OHDA + 4M5NC (10 mg/kg) | 45 ± 6# | 50 ± 8# |
| 6-OHDA + 4M5NC (30 mg/kg) | 60 ± 7# | 70 ± 9# |
* p < 0.05 vs. Sham + Vehicle; # p < 0.05 vs. 6-OHDA + Vehicle. Data are presented as mean ± SEM.
Dosing Considerations for 4M5NC
The optimal dose of 4M5NC should be determined through a dose-response study. Based on data for other nitrocatechol-based COMT inhibitors like tolcapone and entacapone, a starting dose range of 10-30 mg/kg administered orally or intraperitoneally is recommended for initial studies. Formulation of 4M5NC will depend on its solubility and stability characteristics.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established animal models of Parkinson's disease. The detailed protocols for model induction, efficacy assessment, and data presentation will enable researchers to robustly assess the therapeutic potential of this novel COMT inhibitor. Adherence to these standardized procedures will facilitate the generation of reliable and reproducible data crucial for advancing the development of 4M5NC as a potential treatment for neurodegenerative disorders.
Application Notes and Protocols for High-Throughput Screening Assays of Nitrocatechol Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocatechol-containing compounds are a significant class of molecules that have been extensively investigated as inhibitors of the enzyme Catechol-O-methyltransferase (COMT). COMT plays a crucial role in the degradation of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine.[1][2] Inhibition of COMT is a validated therapeutic strategy for the treatment of Parkinson's disease, as it increases the bioavailability of levodopa, a precursor to dopamine.[3] High-throughput screening (HTS) is an essential tool in the discovery of novel and potent nitrocatechol-based COMT inhibitors. These application notes provide detailed protocols for HTS assays designed to identify and characterize such inhibitors.
Target Enzyme: Catechol-O-Methyltransferase (COMT)
COMT is a key enzyme in the metabolic pathway of catecholamines. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[3] There are two major isoforms of COMT: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). Both isoforms are relevant targets for drug discovery. For HTS purposes, recombinant human S-COMT or MB-COMT are typically used.
Signaling Pathway of Dopamine Metabolism
The diagram below illustrates the role of COMT in the metabolic pathway of dopamine. Inhibition of COMT leads to an increase in dopamine levels by preventing its conversion to 3-methoxytyramine.
High-Throughput Screening (HTS) Experimental Workflow
The general workflow for a high-throughput screen to identify nitrocatechol inhibitors of COMT is depicted below. This process begins with assay development and proceeds through primary screening of a compound library, hit confirmation, and dose-response analysis to determine the potency of the identified inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for COMT Inhibition
This assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the COMT-catalyzed methylation reaction.[4] It is a robust method for HTS as it is less susceptible to interference from fluorescent compounds compared to traditional fluorescence intensity assays.[4][5]
Materials:
-
Recombinant human COMT (S-COMT or MB-COMT)
-
S-adenosyl-L-methionine (SAM)
-
Dopamine (or other catechol substrate)
-
Nitrocatechol inhibitor compounds dissolved in DMSO
-
HTRF SAH assay kit (e.g., from Cisbio)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Protocol:
-
Compound Plating: Dispense 50 nL of nitrocatechol inhibitor compounds in DMSO into the wells of a 384-well microplate. For controls, dispense DMSO alone.
-
Enzyme and Substrate Preparation:
-
Prepare a 2X COMT enzyme solution in assay buffer. The final concentration should be optimized for a robust signal window.
-
Prepare a 2X substrate solution containing SAM and dopamine in assay buffer. The final concentrations should be at or near the Km for each substrate.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X COMT enzyme solution to each well containing the compounds and incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X substrate solution to initiate the enzymatic reaction.
-
-
Reaction Incubation: Incubate the reaction plate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Detection:
-
Add 5 µL of the HTRF SAH-d2 acceptor followed by 5 µL of the HTRF anti-SAH-cryptate antibody to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm. The HTRF ratio (665/620) is inversely proportional to the amount of SAH produced and thus directly proportional to COMT inhibition.
Fluorescence-Based Assay using Esculetin
This assay utilizes the fluorescent catechol substrate esculetin. While susceptible to interference from fluorescent test compounds, it can be a cost-effective alternative for primary screening.
Materials:
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM)
-
Esculetin
-
Nitrocatechol inhibitor compounds in DMSO
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Plating: Dispense 50 nL of nitrocatechol inhibitor compounds in DMSO into the wells of a 384-well microplate.
-
Reagent Preparation:
-
Prepare a 2X COMT/SAM solution in assay buffer.
-
Prepare a 2X esculetin solution in assay buffer.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X COMT/SAM solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X esculetin solution.
-
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. A decrease in fluorescence intensity indicates inhibition of COMT.
Data Presentation
The inhibitory potency of nitrocatechol compounds is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for several known nitrocatechol COMT inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| Entacapone | Rat Liver COMT | 0.16 | [6] |
| Tolcapone | Rat Liver COMT | 0.04 | [6] |
| Nitrocatechol Pyrazoline Derivative (24a) | Rat Liver COMT | 0.048 | [7][8] |
| Indanone Derivative (61a) | Rat Liver COMT | 0.16 | [7][8] |
| Ro 41-0960 | Rat Liver COMT | ~0.04 | [6] |
| 3,5-Dinitrocatechol | S-COMT | Varies | [9] |
Note: IC50 values can vary depending on the experimental conditions, including enzyme source, substrate concentrations, and assay format.
Conclusion
The protocols and data presented provide a comprehensive guide for establishing and conducting high-throughput screening campaigns to identify and characterize novel nitrocatechol inhibitors of COMT. The choice of assay will depend on factors such as the available equipment, the size of the compound library, and the potential for interference from test compounds. Careful assay optimization and validation are crucial for the successful identification of promising lead candidates for drug development.
References
- 1. clarityxdna.com [clarityxdna.com]
- 2. genomind.com [genomind.com]
- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 4-Methyl-5-nitrocatechol and its Metabolites by LC/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of 4-Methyl-5-nitrocatechol (4M5NC) and its primary metabolites using Liquid Chromatography-Mass Spectrometry (LC/MS). The described methodology is crucial for researchers in drug development, environmental science, and toxicology studying the metabolic fate of nitroaromatic compounds. This document provides detailed protocols for sample preparation, LC/MS analysis, and data processing, along with proposed Multiple Reaction Monitoring (MRM) transitions for targeted quantification.
Introduction
This compound (4M5NC) is a key intermediate in the biodegradation of 2,4-dinitrotoluene (DNT), a compound of significant environmental concern. Understanding the metabolic pathway of 4M5NC is essential for assessing its toxicological profile and the efficacy of bioremediation strategies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of 4M5NC and its metabolites in complex biological matrices. This application note provides a comprehensive guide for the analysis of 4M5NC and its metabolites: 2-hydroxy-5-methylquinone (HMQ), 2,4,5-trihydroxytoluene (THT), and the ring-fission product, 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid.
Metabolic Pathway of this compound
The metabolic degradation of this compound proceeds through a series of enzymatic reactions, as illustrated in the pathway below. Initially, 4M5NC is converted to 2-hydroxy-5-methylquinone (HMQ). HMQ is then reduced to 2,4,5-trihydroxytoluene (THT), which subsequently undergoes ring cleavage to form 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid.
Application Notes & Protocols: Experimental Design for COMT Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, which include the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] The COMT enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring, deactivating these neurotransmitters.[3] This process is particularly crucial in the prefrontal cortex, where COMT is a primary regulator of dopamine levels due to the relative scarcity of dopamine transporters.[1][4]
There are two main forms of the enzyme produced from the COMT gene: a longer, membrane-bound form (MB-COMT) found predominantly in nerve cells, and a shorter, soluble form (S-COMT) present in tissues like the liver, kidneys, and blood.[5] Given its role in neurotransmitter regulation, COMT has become a significant therapeutic target. COMT inhibitors are used as adjuncts in the treatment of Parkinson's disease, where they prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain and extending its therapeutic effect.[6][7] This document provides detailed application notes and protocols for designing and executing robust in vitro and in vivo studies to evaluate COMT inhibitors.
COMT Signaling and Inhibition Pathway
The primary function of COMT is the methylation of catechol substrates. This enzymatic reaction is dependent on the cofactor S-adenosylmethionine (SAM), which serves as the methyl donor. Inhibition of COMT prevents the degradation of catecholamines, leading to increased levels of neurotransmitters like dopamine in the synaptic cleft. This mechanism is particularly relevant in Parkinson's disease therapy, where COMT inhibitors block the conversion of L-DOPA to the inactive metabolite 3-O-methyldopa (3-OMD) in the periphery, allowing more L-DOPA to cross the blood-brain barrier.[7][8]
In Vitro Experimental Design
In vitro assays are fundamental for determining the potency and mechanism of action of novel COMT inhibitors. These assays typically measure the enzymatic activity of COMT in the presence and absence of the test compound.
Data Presentation: Potency of COMT Inhibitors (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying inhibitor potency. The table below summarizes IC₅₀ values for various natural and synthetic COMT inhibitors.
| Inhibitor Class | Compound | Source/Type | IC₅₀ Value | Reference(s) |
| Nitrocatechols | Tolcapone | Synthetic | ~0.01-0.1 µM | [9][10] |
| Entacapone | Synthetic | 0.23 µM | [9] | |
| Nitrocatechol Pyrazoline (cpd 24a) | Synthetic | 0.048 µM | [9] | |
| Flavonoids | Oroxylin A | Natural | 18.3 nM | [11] |
| Scutellarein | Natural | 32.9 nM | [11] | |
| Baicalein | Natural | 37.3 nM | [11] | |
| Triterpenes | Celastrol | Natural | 3.89 µM | [12] |
| Oleanic Acid | Natural | 4.74 µM | [12] | |
| Betulinic Acid | Natural | 5.07 µM | [12] | |
| Other Natural | Caffeic Acid | Natural | ~6.3-60 µM | [13] |
Experimental Workflow: In Vitro COMT Inhibition Assay
The following diagram outlines a typical workflow for an in vitro COMT inhibition assay.
References
- 1. genomind.com [genomind.com]
- 2. Understanding The COMT Gene Mutation Supplements - RPh Labs [rphlabs.com]
- 3. pathwaymap.com [pathwaymap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. COMT gene: MedlinePlus Genetics [medlineplus.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 1.5 from Inhibiting COMT in a mouse model of Parkinson's disease: a trial of Tolcapone in VMAT2-deficient mice | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 11. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: COMT Enzymatic Assays
Welcome to the technical support center for Catechol-O-methyltransferase (COMT) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to COMT assays.
Troubleshooting Guides
This section addresses specific issues that may arise during COMT enzymatic assays, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low COMT activity detected | Inactive enzyme | Ensure proper storage of the enzyme preparation (-80°C) and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect assay buffer pH | Verify the pH of the assay buffer. The optimal pH for COMT activity is typically around 7.4-7.8.[1] | |
| Absence of essential cofactors | The assay buffer must contain Mg²⁺ (typically 1-2 mM), which is essential for COMT activity.[1] S-adenosyl-L-methionine (SAM) is the methyl donor and must be included at an appropriate concentration. | |
| Degraded S-adenosyl-L-methionine (SAM) | SAM is unstable. Prepare fresh solutions of SAM for each experiment and keep them on ice. | |
| Presence of inhibitors in the sample | Samples from biological matrices may contain endogenous or exogenous inhibitors. Consider sample purification steps like solid-phase extraction.[1] | |
| High background signal | Non-enzymatic degradation of substrate or SAM | Run a control reaction without the enzyme to quantify the non-enzymatic background. Subtract this value from the sample readings. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. | |
| In radiometric assays, inefficient separation of product and substrate | Optimize the extraction or chromatography step to ensure complete separation of the radiolabeled product from the unreacted [³H]SAM.[2] | |
| In fluorescence assays, interfering fluorescent compounds | Screen your sample matrix for endogenous fluorescent molecules. If present, a sample cleanup step or a different detection method may be required. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize variability. |
| Incomplete mixing of reaction components | Gently vortex or pipette to mix all components thoroughly before starting the incubation. | |
| Temperature fluctuations | Ensure a constant and uniform temperature during the incubation period by using a calibrated water bath or incubator. | |
| Non-linear reaction rate over time | Substrate depletion | If the reaction rate decreases over time, the substrate concentration may be too low. Increase the initial substrate concentration. |
| Product inhibition | COMT is subject to product inhibition by S-adenosyl-L-homocysteine (SAH).[2][3] Keep the reaction time within the linear range where product accumulation is minimal. | |
| Enzyme instability | The enzyme may lose activity over long incubation times. Determine the time course of the reaction to identify the linear phase. | |
| In HPLC-based assays, peak tailing or splitting | Poor column condition | Flush the column with a strong solvent or replace it if it's old or contaminated.[4][5] |
| Mismatched sample solvent and mobile phase | Dissolve the sample in the initial mobile phase whenever possible. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about COMT enzymatic assays.
Q1: What are the most common substrates used in COMT assays?
A1: Common substrates for COMT assays include catecholamines like dopamine, norepinephrine, and epinephrine, as well as L-DOPA.[6][7][8] Other substrates used for specific assay types include 3,4-dihydroxybenzoic acid and 3,4-dihydroxyacetophenone.[2][4]
Q2: What is the role of S-adenosyl-L-methionine (SAM) in the COMT assay?
A2: S-adenosyl-L-methionine (SAM) is the methyl group donor in the reaction catalyzed by COMT. COMT transfers a methyl group from SAM to a hydroxyl group on the catechol substrate.[7]
Q3: How do genetic variations in the COMT gene affect enzymatic activity?
A3: A common single nucleotide polymorphism (SNP) in the COMT gene, known as Val158Met (rs4680), results in a valine to methionine substitution. The Val/Val genotype is associated with higher COMT enzyme activity (up to four times higher) compared to the Met/Met genotype, which has lower activity. The Val/Met genotype exhibits intermediate activity.[9] This variation can significantly impact dopamine levels in the prefrontal cortex.[7]
Q4: Can product inhibition affect my COMT assay?
A4: Yes, COMT is susceptible to product inhibition by S-adenosyl-L-homocysteine (SAH), which is formed when SAM donates its methyl group.[2][3] Accumulation of SAH can decrease the reaction rate. To mitigate this, it is important to perform assays within the initial linear velocity phase and consider using coupled-enzyme systems that remove SAH as it is formed in some high-throughput screening applications.[10]
Q5: What are some common inhibitors of COMT?
A5: Several compounds are known to inhibit COMT activity. Clinically used COMT inhibitors include entacapone and tolcapone.[11] Natural compounds such as myricetin, dihydromyricetin, chlorogenic acid, and caffeic acid have also been shown to inhibit COMT.[12]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for COMT enzymatic assays.
Table 1: Michaelis-Menten Constants (Km) for Common COMT Substrates
| Substrate | Enzyme Source | Km (µM) |
| Dopamine | Recombinant human MB-COMT | Lower than S-COMT |
| L-DOPA | Not specified | Not specified |
| Norepinephrine | Rat Liver Homogenate | Not specified |
| 3,4-dihydroxybenzoic acid | Human Erythrocytes | Not specified |
Note: Specific Km values can vary depending on the enzyme isoform (S-COMT vs. MB-COMT), species, and assay conditions. MB-COMT generally exhibits a higher affinity (lower Km) for catecholamine substrates than S-COMT.[6]
Table 2: Specific Activity of COMT in Various Tissues
| Tissue | Species | Specific Activity |
| Liver | Mouse | High |
| Kidney | Mouse | High |
| Brain | Mouse | Lower than liver and kidney |
| Erythrocytes | Human | Variable, dependent on genotype |
Note: COMT activity is generally highest in the liver and kidneys.[13] Brain COMT activity is lower but crucial for neurotransmitter metabolism.[9][13]
Experimental Protocols
This section provides detailed methodologies for key COMT enzymatic assays.
Protocol 1: Colorimetric COMT Assay
This protocol is based on the spectrophotometric measurement of the O-methylated product of a catechol substrate.
Materials:
-
COMT enzyme preparation
-
Catechol substrate (e.g., 3,4-dihydroxyacetophenone)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., Tris-HCl, pH 7.6)
-
Stop solution (e.g., Sodium Borate, pH 10.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and catechol substrate.
-
Add the COMT enzyme solution to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the O-methylated product at the appropriate wavelength (e.g., 344 nm for the product of 3,4-dihydroxyacetophenone).
-
Calculate the enzyme activity based on the change in absorbance, correcting for the non-enzymatic reaction (a control with no enzyme).
Protocol 2: HPLC-based COMT Assay
This protocol is for the quantification of the O-methylated product of norepinephrine (normetanephrine) using HPLC with electrochemical detection.[11][14]
Materials:
-
COMT enzyme preparation
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Perchloric acid (stop solution)
-
HPLC system with a C18 reversed-phase column and an electrochemical detector
-
Mobile phase (e.g., sodium dihydrogen phosphate buffer with an ion-pairing agent like sodium 1-octanesulfonate, methanol, and acetonitrile)[11][14]
Procedure:
-
Prepare the reaction mixture containing assay buffer, MgCl₂, norepinephrine, and SAM.
-
Add the COMT enzyme preparation to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Filter the supernatant.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the analyte (normetanephrine) from other components on the C18 column.
-
Detect and quantify the normetanephrine peak using the electrochemical detector.
-
Calculate COMT activity based on the amount of normetanephrine produced, using a standard curve for calibration.
Protocol 3: Radiometric COMT Assay
This protocol measures the transfer of a radiolabeled methyl group from [³H]SAM to a catechol substrate.
Materials:
-
COMT enzyme preparation
-
Catechol substrate (e.g., dopamine)
-
[³H]S-adenosyl-L-methionine ([³H]SAM)
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., Tris-HCl, pH 7.6)
-
Stop solution (e.g., a solution containing unlabeled SAM and the methylated product)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and the catechol substrate.
-
Add the COMT enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate at 37°C for a defined period within the linear range of the reaction.
-
Terminate the reaction by adding the stop solution.
-
Separate the radiolabeled methylated product from the unreacted [³H]SAM. This can be achieved by solvent extraction (e.g., with a mixture of isoamyl alcohol and toluene) or by chromatography.[2]
-
Add the extracted product to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the COMT activity based on the amount of radioactivity incorporated into the product.
Visualizations
COMT Catalytic Cycle
Caption: The ordered Bi-Bi catalytic mechanism of COMT.
Experimental Workflow for HPLC-based COMT Assay
Caption: A typical workflow for a COMT enzymatic assay using HPLC.
Troubleshooting Logic for Low COMT Activity
Caption: A decision tree for troubleshooting low COMT activity.
References
- 1. chromsoc.jp [chromsoc.jp]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromacademy.com [chromacademy.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Importance of membrane-bound catechol-O-methyltransferase in L-DOPA metabolism: a pharmacokinetic study in two types of Comt gene modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clarityxdna.com [clarityxdna.com]
- 8. Role of catechol-O-methyltransferase (COMT)-dependent processes in Parkinson's disease and L-DOPA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of the Catechol-o-methyltransferase (COMT) Gene Val158Met in Aggressive Behavior, A Review of Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Distribution of catechol-O-methyltransferase (COMT) proteins and enzymatic activities in wild-type and soluble COMT deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
Overcoming 4-Methyl-5-nitrocatechol experimental variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with 4-Methyl-5-nitrocatechol (4M5NC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4M5NC) and what are its primary applications?
A1: this compound (4M5NC), with the chemical formula C₇H₇NO₄, is a nitrocatechol derivative. It is recognized as a metabolite in the biodegradation pathway of 2,4-dinitrotoluene by certain bacteria, such as Pseudomonas sp.[1][2]. In the context of drug development and research, nitrocatechol derivatives are being investigated for their potential as enzyme inhibitors and their role in modulating cellular signaling pathways, particularly in inflammation[3][4].
Q2: What are the general recommendations for the storage and handling of 4M5NC to maintain its stability?
A2: To ensure the stability of 4M5NC, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container[5][6][7][8]. The compound should be protected from direct sunlight, moisture, and incompatible materials such as strong oxidizing agents[5][6]. For long-term storage, an inert atmosphere is recommended[9]. When handling, appropriate personal protective equipment (PPE) should be used, and exposure to dust should be minimized[5][8].
Q3: What are the known degradation products of 4M5NC?
A3: In bacterial degradation pathways, 4M5NC is converted to 2-hydroxy-5-methylquinone by the enzyme MNC monooxygenase[1][2][10]. Further degradation can lead to 2,4,5-trihydroxytoluene and subsequent ring fission products[1][2]. Under experimental conditions, exposure to certain chemicals or environmental factors may lead to other degradation products.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield or presence of significant impurities during the synthesis of 4M5NC.
Possible Causes and Solutions:
-
Incomplete Reaction: The nitration of 4-methylcatechol can be sensitive to reaction conditions. Ensure precise temperature control and reaction time as specified in the protocol. Gradual addition of the nitrating agent can help to control the reaction and minimize side products.
-
Side Reactions: Over-nitration or oxidation of the catechol ring can occur. Use of milder nitrating agents or optimization of stoichiometry may be necessary. The reaction should be carried out in a controlled environment, potentially under an inert atmosphere, to prevent unwanted oxidation[11].
-
Impure Starting Materials: The purity of the starting 4-methylcatechol is crucial. It is advisable to use a high-purity starting material or purify it before use.
Problem: Difficulty in purifying 4M5NC post-synthesis.
Possible Causes and Solutions:
-
Co-crystallization of Impurities: Isomeric byproducts or unreacted starting materials may co-crystallize with the desired product.
-
Recrystallization Troubleshooting:
-
Solvent Selection: The choice of solvent is critical for effective recrystallization. A solvent system where 4M5NC is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate[12].
-
Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation[13].
-
Seeding: If crystallization does not initiate, adding a small seed crystal of pure 4M5NC can help induce crystal growth[13].
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface.
-
HPLC Analysis
Problem: Inconsistent retention times for 4M5NC.
Possible Causes and Solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common source of variability. Ensure accurate measurement and thorough mixing of mobile phase components.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times. Ensure the column is fully equilibrated, which is indicated by a stable baseline.
-
pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of the catechol hydroxyl groups, thereby affecting retention. Ensure the buffer is properly prepared and the pH is consistent between runs.
Problem: Peak tailing or fronting in the 4M5NC chromatogram.
Possible Causes and Solutions:
-
Secondary Interactions: The catechol moiety can interact with residual silanol groups on the silica-based column, leading to peak tailing. Using a highly end-capped column or adding a competing base, such as triethylamine, to the mobile phase can mitigate this issue.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Problem: Presence of extraneous peaks or high baseline noise.
Possible Causes and Solutions:
-
Sample Degradation: 4M5NC can degrade if samples are not handled properly. Prepare samples fresh and store them at a low temperature, protected from light, before injection.
-
Contaminated Mobile Phase or System: Use high-purity solvents and ensure the HPLC system is clean. Filtering the mobile phase can help remove particulate matter.
-
Air Bubbles: Air bubbles in the pump or detector can cause baseline noise and spurious peaks. Degas the mobile phase thoroughly.
Data Presentation
Table 1: Physicochemical and Reactivity Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [14] |
| Molecular Weight | 169.13 g/mol | [14] |
| Melting Point | 180-182 ºC | [8] |
| Photolysis Rate Constant (J₄M₅NCAT) at 254 nm | (3.2 ± 0.3) × 10⁻⁵ s⁻¹ | [15] |
| OH Radical Reaction Rate Coefficient (k₄M₅NCAT) at 298 K | (0.92 ± 0.14) × 10⁻¹² cm³ s⁻¹ | [15] |
Note: The photolysis and OH radical reaction data were obtained from gas-phase atmospheric chemistry studies and may not directly translate to solution-phase stability in a laboratory setting. However, they indicate a susceptibility to degradation by UV light and oxidative species.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the nitration of catechols[15].
Materials:
-
4-Methylcatechol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Ice
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Recrystallization solvent
Procedure:
-
Prepare a cooled aqueous solution of 4-methylcatechol.
-
Slowly add a solution of sodium nitrite to the cooled catechol solution with constant stirring.
-
Carefully add sulfuric acid dropwise to the reaction mixture while maintaining a low temperature with an ice bath.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol: Enzyme Inhibition Assay
This is a representative protocol for assessing the inhibitory effect of 4M5NC on an enzyme, for example, a kinase involved in an inflammatory pathway.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (specific to the enzyme)
-
ATP (if it is a kinase assay)
-
Detection reagent (e.g., ADP-Glo™ for kinase activity)
-
96-well plates
Procedure:
-
Prepare a serial dilution of 4M5NC in the assay buffer.
-
In a 96-well plate, add the enzyme and the 4M5NC dilutions. Include a control with the vehicle (e.g., DMSO) only.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of 4M5NC and determine the IC₅₀ value.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis, purification, and experimental analysis of 4M5NC.
Caption: A putative anti-inflammatory signaling pathway for 4M5NC, based on the known effects of related catechol compounds[3][4].
References
- 1. Biodegradation of this compound by Pseudomonas sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of this compound by Pseudomonas sp. strain DNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. This compound | 68906-21-8 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-NITROCATECHOL CAS#: 3316-09-4 [m.chemicalbook.com]
- 10. Protein Engineering of the this compound Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 12. Purification [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Optimizing In Vivo 4-Methyl-5-nitrocatechol Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Methyl-5-nitrocatechol (4M5NC) in in vivo studies. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4M5NC) and what is its primary mechanism of action?
A1: this compound (4M5NC) is a nitrotoluene compound belonging to the catechol family.[1] Its primary mechanism of action is the inhibition of the enzyme Catechol-O-methyltransferase (COMT).[2][3] COMT is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitter dopamine. By inhibiting COMT, 4M5NC can increase the bioavailability of dopamine in the central nervous system.
Q2: What are the potential therapeutic applications of 4M5NC?
A2: As a COMT inhibitor, 4M5NC has potential therapeutic applications in conditions characterized by dopaminergic dysfunction. Most notably, COMT inhibitors are used as an adjunct therapy in the treatment of Parkinson's disease to enhance the efficacy of L-DOPA, a dopamine precursor.[4][5] By preventing the peripheral breakdown of L-DOPA, COMT inhibitors allow more of it to reach the brain.
Q3: What are the recommended dosage ranges for 4M5NC in preclinical in vivo studies?
A3: While specific in vivo dosage data for 4M5NC is limited, studies on structurally similar nitrocatechol COMT inhibitors, such as nitecapone and OR-486, in rodents have utilized doses around 30 mg/kg administered intraperitoneally (i.p.) or orally.[6][7] It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental goals.
Q4: How should 4M5NC be prepared and administered for in vivo studies?
-
A suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Dissolution in a small amount of an organic solvent such as DMSO, followed by dilution with saline or corn oil.
It is imperative to conduct solubility and stability tests for your chosen formulation. A pilot study to assess the tolerability of the vehicle in your animal model is also recommended.
Q5: What are the expected pharmacokinetic properties of 4M5NC?
A5: Specific pharmacokinetic data for 4M5NC is not widely published. However, based on related nitrocatechol COMT inhibitors, it is expected to be rapidly absorbed after oral administration. The duration of action will depend on its metabolic stability and elimination half-life. For instance, the COMT inhibitor nitecapone has a duration of action of 1-2 hours, while another, OR-486, has a longer duration of action.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of 4M5NC | Improper Dosage: The dose may be too low to elicit a significant biological response. | - Conduct a dose-response study to identify the optimal effective dose. - Review literature for dosages of structurally similar COMT inhibitors.[6][7] |
| Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. | - Optimize the administration vehicle to improve solubility and absorption. - Consider a different route of administration (e.g., i.p. vs. oral). | |
| Compound Degradation: 4M5NC may be unstable in the chosen formulation or under certain storage conditions. | - Prepare fresh solutions for each experiment. - Store the compound and its formulations under appropriate conditions (e.g., protected from light, at a specific temperature). | |
| Signs of Acute Toxicity in Animals (e.g., lethargy, piloerection, altered breathing) | High Dosage: The administered dose may be approaching toxic levels. | - Immediately reduce the dosage in subsequent experiments. - Closely monitor animals for any adverse effects after administration. - If severe signs are observed, euthanize the animal according to approved protocols. |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | - Administer the vehicle alone to a control group of animals to assess its tolerability. - Consider alternative, well-tolerated vehicles. | |
| Unexpected Behavioral or Physiological Changes | Off-Target Effects: 4M5NC may have effects on other biological targets besides COMT. | - Review the literature for any known off-target effects of nitrocatechol compounds. - Include appropriate control groups in your experimental design to differentiate between COMT-mediated and off-target effects. |
| Interaction with Other Treatments: If co-administering with other compounds (e.g., L-DOPA), the observed effects could be due to a drug-drug interaction. | - Carefully design control groups that receive each compound individually. - Titrate the doses of both compounds to find an optimal and well-tolerated combination. |
Experimental Protocols
In Vivo COMT Inhibition Assessment in Rodents
This protocol is a general guideline and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.
1. Animal Model:
-
Species: Male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
2. Compound Preparation and Administration:
-
4M5NC Formulation: Based on preliminary solubility tests, prepare a solution or suspension of 4M5NC. A common starting point for similar compounds is a suspension in 0.5% CMC.
-
Dosage: Based on literature for related compounds, a starting dose of 30 mg/kg can be used.[6][7]
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Control Group: Administer the vehicle alone.
3. Co-administration with L-DOPA (Optional, for Parkinson's disease models):
-
L-DOPA/Carbidopa: Prepare a solution of L-DOPA and a peripheral decarboxylase inhibitor like carbidopa (e.g., 50 mg/kg L-DOPA and 12.5 mg/kg carbidopa).
-
Timing: Administer 4M5NC 30-60 minutes prior to L-DOPA/carbidopa administration to allow for absorption and COMT inhibition.
4. Behavioral Assessment:
-
Locomotor Activity: Monitor spontaneous locomotor activity using an open-field test or activity chambers.
-
Rotational Behavior (in unilateral 6-OHDA lesion models): Quantify apomorphine or amphetamine-induced rotations.
-
Catalepsy Test: Measure the time an animal remains in an externally imposed posture.
5. Neurochemical Analysis:
-
Tissue Collection: At a predetermined time point after drug administration, euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex).
-
Sample Preparation: Homogenize the tissue samples.
-
Analysis: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to measure the levels of dopamine and its metabolites:
-
3,4-dihydroxyphenylacetic acid (DOPAC)
-
Homovanillic acid (HVA)
-
3-Methoxytyramine (3-MT)
-
-
Expected Outcome: Inhibition of COMT by 4M5NC is expected to lead to a decrease in HVA and 3-MT levels and an increase in dopamine and DOPAC levels.
Signaling Pathways and Experimental Workflows
Dopamine Metabolism and COMT Inhibition
The following diagram illustrates the metabolic pathway of dopamine and the point of intervention for COMT inhibitors like 4M5NC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. ovid.com [ovid.com]
- 7. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sexually dimorphic effects of catechol-O-methyltransferase (COMT) inhibition on dopamine metabolism in multiple brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of 4-Methyl-5-nitrocatechol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-nitrocatechol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound belongs to the nitrocatechol class of compounds, which are recognized as inhibitors of Catechol-O-methyltransferase (COMT).[1][2] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters. Therefore, the primary on-target effect of this compound is the inhibition of COMT activity.
Q2: What are the potential off-target effects of this compound?
Potential off-target effects of this compound are primarily associated with its catechol and nitrocatechol structures. These may include:
-
Generation of Reactive Oxygen Species (ROS): The catechol moiety can undergo redox cycling, leading to the production of ROS such as hydrogen peroxide (H₂O₂). This can induce oxidative stress and subsequent cellular damage.
-
Mitochondrial Toxicity: Some nitrocatechol compounds, like tolcapone, have been shown to interfere with mitochondrial function, which can lead to cytotoxicity.[3][4]
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity through mechanisms independent of COMT inhibition, potentially linked to ROS production and mitochondrial dysfunction.
Q3: My cells are showing signs of apoptosis even at low concentrations of this compound. What could be the cause?
Apoptosis at low concentrations could be an off-target effect mediated by the generation of reactive oxygen species (ROS). The catechol structure can lead to the production of ROS, which in turn can trigger the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization and activation of caspases.[5]
Q4: I am observing high variability in my experimental results. What are the possible reasons?
High variability can stem from several factors:
-
Compound Stability: Catechol-containing compounds can be susceptible to oxidation. Ensure proper storage and handling of this compound to maintain its integrity.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular responses to the compound.
-
Assay-Specific Issues: Ensure consistent incubation times, reagent concentrations, and measurement parameters across all experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
If you observe higher than expected cell death in your experiments, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Off-Target Cytotoxicity | Perform a dose-response experiment to determine the IC50 value in your cell line. Compare this to the known or expected IC50 for COMT inhibition. High cytotoxicity at concentrations that are not expected to fully inhibit COMT may suggest off-target effects. |
| Reactive Oxygen Species (ROS) Production | Co-incubate your cells with an antioxidant, such as N-acetylcysteine (NAC), along with this compound. A rescue of the cytotoxic phenotype by the antioxidant would suggest ROS-mediated cell death. |
| Mitochondrial Dysfunction | Assess mitochondrial health using assays such as the MTT assay (measures metabolic activity) or a JC-1 assay (measures mitochondrial membrane potential). A decrease in these parameters would indicate mitochondrial toxicity. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light and excessive exposure to air. |
Quantitative Data Summary: Cytotoxicity of Catechol Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tolcapone | HepG2 | MTT | ~50 | [3] |
| Entacapone | HepG2 | MTT | >100 | [3] |
| This compound | Data not available |
Issue 2: Inconsistent COMT Inhibition
If you are observing inconsistent or lower-than-expected inhibition of COMT activity, consider these points:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Ensure the concentration of the COMT substrate and the cofactor S-adenosyl-L-methionine (SAM) are optimized for your assay. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution to ensure accuracy. |
| Enzyme Activity | Check the activity of your COMT enzyme preparation using a known potent inhibitor as a positive control. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add medium containing various concentrations of this compound to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate for the desired time (e.g., 1-4 hours).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Alternatively, visualize ROS production using a fluorescence microscope.
Visualizations
References
- 1. Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of 4-Methyl-5-nitrocatechol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-nitrocatechol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: What are the potential impurities I should be aware of in my this compound sample?
A2: Potential impurities in a this compound sample typically arise from the synthesis process. The most common impurities include:
-
Isomeric Byproducts: Nitration of 4-methylcatechol can lead to the formation of other isomers such as 3-methyl-4-nitrocatechol and 3-methyl-6-nitrocatechol.
-
Unreacted Starting Material: Residual 4-methylcatechol may be present if the reaction has not gone to completion.
-
Degradation Products: this compound can be susceptible to degradation, particularly under harsh conditions.
Q3: How can I distinguish between this compound and its isomers using analytical techniques?
A3: HPLC is the most effective technique for separating and quantifying isomeric impurities. Different isomers will exhibit distinct retention times on a suitable column. While ¹H NMR can also be used, the spectra of the isomers may be very similar, requiring high-resolution instrumentation and careful analysis of the aromatic region to distinguish them.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause A: Inappropriate mobile phase pH. The phenolic hydroxyl groups of this compound can interact with the silica support of the column, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as phosphoric acid or formic acid, to the mobile phase to suppress the ionization of the hydroxyl groups.
-
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause C: Column contamination. Accumulation of strongly retained impurities can affect peak shape.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol.
-
Issue 2: Inconsistent retention times for the this compound peak.
-
Possible Cause A: Inadequate column equilibration. Insufficient time for the column to equilibrate with the mobile phase can cause retention time drift.
-
Solution: Ensure the column is equilibrated for at least 15-20 column volumes before starting the analysis.
-
-
Possible Cause B: Fluctuations in mobile phase composition. Inaccurate mixing of mobile phase components can lead to shifting retention times.
-
Solution: Prepare the mobile phase carefully and ensure it is well-mixed and degassed.
-
-
Possible Cause C: Temperature fluctuations. Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: Presence of unexpected peaks in the chromatogram.
-
Possible Cause A: Isomeric impurities. As mentioned in the FAQs, the synthesis of this compound can result in isomeric byproducts.
-
Solution: Optimize the HPLC method to achieve baseline separation of the isomers. Refer to the experimental protocol below for a starting point.
-
-
Possible Cause B: Unreacted starting material. The peak corresponding to 4-methylcatechol may be present.
-
Solution: Compare the retention time of the unknown peak with a standard of 4-methylcatechol.
-
-
Possible Cause C: Sample degradation. The sample may have degraded, leading to the formation of new compounds.
-
Solution: Prepare fresh samples and store them appropriately (e.g., protected from light and at a low temperature).
-
NMR Analysis
Issue: Difficulty in assigning peaks in the ¹H NMR spectrum.
-
Possible Cause: Overlapping signals from isomers and impurities. The aromatic protons of this compound and its isomers have similar chemical shifts, making the spectrum complex.
-
Solution: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to improve spectral resolution. Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the desired product and potential impurities.
-
Data Presentation
Table 1: HPLC Purity Analysis Data of this compound Samples
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| MNC-S1 | 5.23 | 1875432 | 98.5 |
| MNC-S2 | 5.25 | 1798321 | 95.2 |
| MNC-S3 | 5.22 | 1902145 | 99.1 |
Table 2: Potential Impurities and their Expected Analytical Characteristics
| Impurity | Potential Origin | Expected HPLC Retention Time | Expected ¹H NMR Chemical Shifts (Aromatic Protons) |
| 4-methylcatechol | Unreacted starting material | Shorter than this compound | ~6.5-6.8 ppm |
| 3-methyl-4-nitrocatechol | Isomeric byproduct | Close to this compound | Distinct aromatic proton signals |
| 3-methyl-6-nitrocatechol | Isomeric byproduct | Close to this compound | Distinct aromatic proton signals |
Experimental Protocols
HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 20% B, hold for 2 minutes.
-
Increase to 80% B over 10 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 20% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Parameters:
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16 or more for good signal-to-noise ratio.
-
-
Data Analysis: Integrate all peaks and identify the characteristic signals for this compound. Look for minor peaks that may correspond to impurities. The aromatic region (typically 6.5-8.0 ppm) is crucial for identifying isomers.
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical troubleshooting workflow for common HPLC issues.
Technical Support Center: Cell Culture Toxicity of Nitrocatechol Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with nitrocatechol derivatives in cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no cytotoxicity with my nitrocatechol derivative. What are the potential causes?
A1: Several factors can contribute to unexpectedly low cytotoxicity:
-
Compound Potency: The derivative may have a narrow effective concentration range, or the chosen cell line might be inherently resistant. It is recommended to test a broad concentration range (e.g., from nanomolar to high micromolar) to establish a dose-response curve.[1]
-
Incubation Time: The exposure time may be insufficient for the compound to induce a cytotoxic effect. Standard screening is often performed at 24, 48, and 72 hours to capture both early and late cytotoxic events.[1][2]
-
Solubility Issues: Nitrocatechol derivatives may have poor solubility in aqueous culture media. Visually inspect your wells for any compound precipitation. If solubility is an issue, consider using a different solvent or a solubilizing agent that is compatible with your cell line.[1]
-
Compound Instability: The compound may be unstable and degrade in the culture medium over the incubation period. It is best to prepare fresh stock solutions for each experiment and protect them from light if the compound is photosensitive.[1]
-
Assay Choice: The selected cytotoxicity assay may not be appropriate for the compound's mechanism of action. For example, an MTT assay, which measures metabolic activity, might not detect toxicity if the compound's primary target is not mitochondrial reductase.[1][3] It is advisable to use orthogonal assays, such as a Lactate Dehydrogenase (LDH) release assay (measuring membrane integrity), to confirm findings.[1]
Q2: My cytotoxicity assay results show high variability between replicate wells. How can I improve consistency?
A2: High variability is a common challenge that can often be addressed by refining your technique:
-
Inconsistent Cell Seeding: An uneven distribution of cells is a major source of variability. To ensure a homogenous cell suspension, mix thoroughly before and during plating. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can also promote even cell distribution.[4]
-
Pipetting Errors: Inaccurate pipetting can introduce significant errors. Ensure your pipettes are regularly calibrated, use appropriately sized pipettes for the volumes being dispensed, and pre-wet the tips before use.[4]
-
Edge Effects: Wells on the outer perimeter of a microplate are susceptible to increased evaporation, which can alter the compound concentration and affect cell growth.[1][4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to act as a humidity barrier.[1][4]
-
Incomplete Formazan Solubilization (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to inconsistent results.[4]
Q3: What is the primary mechanism of cell toxicity for 4-nitrocatechol (4-NC)?
A3: Studies on human lung cells indicate that 4-nitrocatechol induces cytotoxicity primarily through mitochondrial dysfunction.[5] Exposure to 4-NC leads to an imbalance in reactive oxygen species (ROS) and induces the intrinsic apoptotic pathway.[5] This suggests that oxidative stress is a key event in 4-NC-mediated cell death. Similarly, other catechol compounds have been shown to induce apoptosis through extracellular pro-oxidant actions, such as the generation of hydrogen peroxide.[6]
Q4: How do I choose the right cell line for my nitrocatechol toxicity studies?
A4: The choice of cell line can significantly impact your results. Consider the following:
-
Relevance to Your Research: Select cell lines that are relevant to the intended application or the tissue of interest. For example, if studying the effects of inhaled pollutants, human lung cell lines like A549 (alveolar epithelial cancer) and BEAS-2B (normal bronchial epithelial) are appropriate choices.[5][7]
-
Metabolic Capacity: Some cell lines, like the metabolically competent MCL-5 and AHH-1 lines, are better suited for studying compounds that require metabolic activation to become toxic.[8]
-
Sensitivity: Be aware that different cell lines exhibit different sensitivities to the same compound. For instance, BEAS-2B cells have been shown to be more sensitive to 4-nitrocatechol than A549 cells.[5] It may be beneficial to screen a panel of cell lines to understand the spectrum of activity.
Quantitative Data on Nitrocatechol Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes reported IC50 values for nitrocatechol derivatives in various cell lines.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| 4-Nitrocatechol (4-NC) | BEAS-2B (Human Bronchial Epithelium) | Not Specified | 24 hours | 33 µg/mL | [5] |
| BEAS-2B (Human Bronchial Epithelium) | Not Specified | 48 hours | 8.8 µg/mL | [5] | |
| A549 (Human Lung Carcinoma) | Not Specified | 24/48 hours | Higher than BEAS-2B | [5] | |
| 4-Nerolidylcatechol (4-NC) | Melanoma Cell Lines | Not Specified | 24 hours | 20-40 µM | [9] |
| Human Dermal Fibroblasts | Not Specified | 24 hours | 50 µM | [9] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of nitrocatechol derivatives.
Proposed Signaling Pathway for 4-Nitrocatechol Toxicity
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 3. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for cytotoxicity and mitochondrial dysfunction in human lung cells exposed to biomass burning aerosol constituents: Levoglucosan and 4-nitrocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induction by 4-nerolidylcatechol in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hepatotoxicity of Nitrocatechol-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of nitrocatechol-based inhibitors. Our goal is to help you understand, anticipate, and mitigate potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the hepatotoxicity of nitrocatechol-based inhibitors?
A1: The hepatotoxicity of nitrocatechol-based inhibitors, such as tolcapone, is multifactorial. The primary mechanisms include:
-
Mitochondrial Dysfunction: These compounds can interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[1][2]
-
Oxidative Stress: The nitroaromatic moiety can undergo redox cycling, generating superoxide anions and other ROS. This overwhelms the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.[1][2]
-
Formation of Reactive Metabolites: The nitro group can be bioactivated through a six-electron reduction process, forming potentially hazardous intermediates like nitroanion radicals, nitroso intermediates, and N-hydroxy derivatives. These can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction.[1]
-
Uncoupling of Oxidative Phosphorylation: Some nitrocatechol derivatives can act as protonophores, dissipating the mitochondrial membrane potential and uncoupling ATP synthesis from the electron transport chain.[1]
Q2: I am observing significant cytotoxicity in my in vitro experiments with a nitrocatechol-based inhibitor. How can I confirm if it is due to hepatotoxicity?
A2: To confirm hepatotoxicity in vitro, you should perform a battery of assays that assess different aspects of liver cell health. Key assays include:
-
Cell Viability Assays: Assays like the MTT or neutral red uptake assay provide a general measure of cell viability. A significant decrease in viability upon treatment with your inhibitor is a primary indicator of toxicity.[1][2]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[3]
-
ATP Quantification Assay: A decrease in intracellular ATP levels can indicate mitochondrial dysfunction, a known mechanism of nitrocatechol-induced hepatotoxicity.[4][5]
-
Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFH-DA, you can quantify the intracellular production of ROS. An increase in ROS suggests oxidative stress.[6][7]
Q3: Are there structural modifications I can make to my nitrocatechol-based inhibitor to reduce its hepatotoxicity?
A3: Yes, strategic structural modifications can significantly reduce the hepatotoxicity of nitrocatechol-based inhibitors. Consider the following approaches:
-
Modulate Lipophilicity: Higher lipophilicity is associated with increased toxicity, likely due to better diffusion across and accumulation in mitochondrial membranes. Reducing lipophilicity can decrease this effect.[1]
-
Modify the C1 Substituent: The nature of the substituent at the C1 position of the nitrocatechol ring plays a crucial role. For instance, the presence of a carbonyl group directly attached to the ring may increase reactivity and toxicity. In contrast, introducing a cyano moiety in a double bond can stabilize the molecule and decrease cytotoxicity.[1]
-
Replace the Nitro Group: While the nitro group is often key for inhibitory activity, it is also a major contributor to toxicity. Exploring non-nitro-catechol scaffolds, such as those with a 3-hydroxypyridin-4-one core, could be a viable alternative.[8]
-
Introduce Metabolic "Soft Spots": Introducing metabolically labile groups at strategic positions can alter the metabolic pathway of the compound, favoring detoxification pathways over the formation of reactive metabolites.[9][10]
Troubleshooting Guides
Problem: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Cell Health and Confluency.
-
Troubleshooting: Ensure that your HepG2 or primary hepatocytes are healthy and within the optimal confluency range (typically 70-90%) at the time of treatment. Over-confluent or stressed cells can show variable responses.[11]
-
-
Possible Cause 2: Reagent Preparation and Storage.
-
Possible Cause 3: Vehicle Control Issues.
-
Troubleshooting: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control to assess its effect on cell viability.[11]
-
Problem: High background fluorescence in the ROS assay.
-
Possible Cause 1: Auto-oxidation of DCFH-DA.
-
Possible Cause 2: Phenol Red in Culture Medium.
-
Troubleshooting: Phenol red can interfere with fluorescence measurements. For the final incubation and measurement steps, use a phenol red-free medium or buffer.
-
-
Possible Cause 3: Cell Debris.
-
Troubleshooting: Ensure that cells are properly washed to remove any dead cells or debris that can contribute to background fluorescence.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Tolcapone and Entacapone in Different Cell Lines.
| Compound | Cell Line | Assay | Concentration (µM) | % Viability (Mean ± SD) |
| Tolcapone | Primary Rat Hepatocytes | MTT | 10 | ~80% |
| 50 | <50% | |||
| Entacapone | Primary Rat Hepatocytes | MTT | 10 | >95% |
| 50 | ~51% | |||
| Tolcapone | HepG2 (Galactose Medium) | MTT | 10 | 45.2 ± 6.4% |
| 50 | 5.6 ± 1.1% | |||
| Entacapone | HepG2 (Galactose Medium) | MTT | 10 | >86% |
| 50 | >86% | |||
| Tolcapone | Caco-2 | MTT | 50 | 68.0 ± 6.7% |
| Entacapone | Caco-2 | MTT | 50 | >96% |
Data summarized from Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives.[1][2]
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[12] The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product, which can be measured at 490 nm.[3]
-
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of the nitrocatechol-based inhibitor and appropriate controls (vehicle control, no-cell control, and maximum LDH release control).
-
Incubate for the desired exposure time (e.g., 24 hours).[11]
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[3]
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate percent cytotoxicity relative to the controls.
-
Intracellular Reactive Oxygen Species (ROS) Assay
-
Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]
-
Methodology:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate.
-
Treat cells with the nitrocatechol inhibitor and controls. Include a positive control such as H₂O₂.
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[6][14]
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]
-
Intracellular ATP Quantification Assay
-
Principle: This assay relies on the ATP-dependent luciferase reaction. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light that is proportional to the amount of ATP.[5][15]
-
Methodology:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with the nitrocatechol inhibitor and controls.
-
At the end of the incubation period, add the ATP-releasing reagent to lyse the cells and release ATP.[4]
-
Add the luciferase/luciferin substrate solution.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Quantify ATP levels by comparing the results to an ATP standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of nitrocatechol-induced hepatotoxicity.
Caption: Workflow for in vitro hepatotoxicity assessment.
Caption: Logic diagram for mitigating hepatotoxicity via structural modification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subtle changes in chemical structure can affect drug toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 10. The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 14. arigobio.com [arigobio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
4-Methyl-5-Nitrocatechol vs. Tolcapone: A Comparative Guide to COMT Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of Catechol-O-methyltransferase (COMT) inhibitors is critical for advancing therapeutic strategies, particularly in neurodegenerative diseases like Parkinson's. This guide provides a detailed comparison of the well-established COMT inhibitor, tolcapone, and the less-characterized compound, 4-methyl-5-nitrocatechol. A notable scarcity of published experimental data on the COMT inhibitory activity of this compound currently precludes a direct quantitative comparison.
This document will focus on the extensive data available for tolcapone, presenting its inhibitory profile and the experimental methodologies used for its characterization. This information serves as a valuable benchmark for the evaluation of new chemical entities targeting COMT.
Tolcapone: A Potent and Clinically Relevant COMT Inhibitor
Tolcapone is a potent, reversible, and centrally active inhibitor of COMT. Its primary clinical application is as an adjunct to levodopa therapy for Parkinson's disease, where it enhances the bioavailability of levodopa in the brain by preventing its peripheral methylation.[1][2]
Quantitative Inhibitory Data for Tolcapone
The inhibitory potency of tolcapone is well-documented, with its half-maximal inhibitory concentration (IC50) determined in various tissues.
| Tissue/Enzyme Source | Inhibitor | IC50 (nM) |
| Rat Liver S-COMT | Tolcapone | 36[3] |
| Rat Brain S-COMT | Tolcapone | 2 |
| Rat Brain MB-COMT | Tolcapone | 3 |
| Human Liver | Tolcapone | 773[4] |
S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT
Mechanism of COMT Inhibition by Nitrocatechols
Nitrocatechol-based inhibitors, including tolcapone, function by competitively binding to the active site of the COMT enzyme. The catechol moiety mimics the endogenous substrates, while the electron-withdrawing nitro group enhances binding affinity and hinders the enzymatic methylation process. This competitive inhibition effectively reduces the metabolism of catecholamines and catechol drugs like levodopa.[5]
Caption: Competitive inhibition of COMT by tolcapone.
Standard Experimental Protocol: In Vitro COMT Inhibition Assay
The following protocol details a representative HPLC-based method for determining the COMT inhibitory potency of a test compound.[6]
Objective
To quantify the IC50 value of a test compound for COMT inhibition.
Materials
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Test compound (e.g., this compound) and reference compound (e.g., tolcapone)
-
Tris-HCl buffer (pH 7.4) with MgCl₂ and Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
HPLC system with electrochemical detection
Experimental Workflow
Caption: Workflow for an in vitro COMT inhibition assay.
Data Analysis
The percentage of COMT inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
While tolcapone is a well-characterized and potent COMT inhibitor, the evaluation of novel compounds is essential for the development of next-generation therapeutics with improved efficacy and safety profiles. The lack of published data on the COMT inhibitory activity of this compound highlights a gap in the current understanding of its pharmacological potential.
To enable a direct comparison, it is imperative that the COMT inhibitory activity of this compound be determined using standardized in vitro assays, such as the one described in this guide. The resulting quantitative data (i.e., IC50 value) would allow for a direct and objective comparison with tolcapone and other known COMT inhibitors, thereby elucidating its potential as a novel therapeutic agent. Researchers are encouraged to conduct such studies to contribute to the growing body of knowledge on COMT inhibition.
References
- 1. COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 4-Methyl-5-nitrocatechol and Entacapone as COMT Inhibitors
In the landscape of therapeutic agents for Parkinson's disease, inhibitors of Catechol-O-methyltransferase (COMT) play a crucial role in enhancing the efficacy of levodopa treatment. Entacapone is a well-established COMT inhibitor, while 4-Methyl-5-nitrocatechol represents a structurally related nitrocatechol derivative. This guide provides a detailed comparison of the available efficacy data for entacapone and discusses the anticipated profile of this compound based on structure-activity relationships within this class of inhibitors.
Quantitative Efficacy Data
Table 1: In Vitro Efficacy of Entacapone against COMT
| Parameter | Tissue/Enzyme Source | Value (nM) |
| IC50 | Rat duodenum soluble COMT | 10 |
| Rat liver soluble COMT | 160 | |
| Rat brain COMT | 10 | |
| Rat erythrocytes COMT | 20 | |
| Rat liver total COMT | 20.1 | |
| Rat liver soluble COMT (S-COMT) | 14.3 | |
| Rat liver membrane-bound COMT (MB-COMT) | 73.3 | |
| Human liver COMT | 151 | |
| Ki | Rat liver total COMT | 10.7 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Based on the structure-activity relationships of nitrocatechol inhibitors, it is anticipated that this compound, possessing the core nitrocatechol pharmacophore, would also exhibit COMT inhibitory activity. The methyl group at the 4-position may influence its binding affinity and selectivity for COMT isoforms compared to entacapone.
Mechanism of Action: COMT Inhibition
Both entacapone and, presumably, this compound act as inhibitors of COMT. This enzyme is responsible for the methylation and subsequent inactivation of catecholamines, including levodopa, the precursor to dopamine. By inhibiting COMT, particularly in the periphery, these compounds prevent the conversion of levodopa to 3-O-methyldopa (3-OMD). This increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease.
Experimental Protocols
The determination of COMT inhibitory activity is crucial for the evaluation of compounds like this compound and entacapone. Several robust assay methodologies are employed for this purpose.
Radiochemical COMT Inhibition Assay
This is a highly sensitive and widely used method to quantify COMT activity.
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate. The amount of radioactivity incorporated into the methylated product is directly proportional to the COMT activity.
-
Materials:
-
Recombinant or tissue-derived COMT enzyme
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test inhibitor (e.g., entacapone or this compound)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, catechol substrate, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction (e.g., by adding an acid).
-
Separate the radiolabeled methylated product from the unreacted [³H]-SAM using solvent extraction or chromatography.
-
Quantify the radioactivity of the product using a liquid scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
HPLC-Based COMT Inhibition Assay
This method offers high specificity and the ability to separate and quantify both the substrate and the methylated product.
-
Principle: The assay utilizes High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection to separate and quantify the formation of the O-methylated product from the catechol substrate.
-
Materials:
-
COMT enzyme
-
Catechol substrate
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitor
-
Reaction buffer
-
HPLC system with a suitable column (e.g., C18) and detector
-
-
Procedure:
-
Perform the enzymatic reaction as described in the radiochemical assay (steps 1-5), but with non-radiolabeled SAM.
-
After terminating the reaction, centrifuge the sample to pellet any precipitated protein.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the substrate and the methylated product using an appropriate mobile phase and gradient.
-
Detect and quantify the product peak.
-
Calculate the percent inhibition and determine the IC50 value.
-
Fluorometric COMT Inhibition Assay
This method provides a high-throughput and continuous monitoring option for COMT activity.
-
Principle: This assay employs a fluorogenic substrate that becomes fluorescent upon methylation by COMT. The increase in fluorescence intensity is proportional to the enzyme activity.
-
Materials:
-
COMT enzyme
-
Fluorogenic catechol substrate
-
SAM
-
Test inhibitor
-
Reaction buffer
-
Fluorescence plate reader
-
-
Procedure:
-
In a microplate, combine the reaction buffer, COMT enzyme, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate and SAM.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Determine the initial reaction rates from the fluorescence curves.
-
Calculate the percent inhibition and IC50 value.
-
Experimental Workflow for Efficacy Comparison
A systematic approach is necessary to compare the efficacy of two COMT inhibitors. The following workflow outlines the key stages of such a comparative study.
Conclusion
Entacapone is a potent and well-characterized COMT inhibitor with extensive data supporting its clinical efficacy in the management of Parkinson's disease. While direct experimental evidence for the COMT inhibitory activity of this compound is currently lacking in publicly accessible literature, its chemical structure as a nitrocatechol derivative strongly suggests it will exhibit a similar mechanism of action. Based on the established structure-activity relationships of this class of compounds, it is plausible that this compound is an active COMT inhibitor. However, without empirical data, a definitive comparison of its potency and efficacy relative to entacapone cannot be made. Further experimental investigation following the outlined protocols is necessary to fully elucidate the therapeutic potential of this compound. Researchers in drug development are encouraged to utilize the provided experimental frameworks to conduct such comparative studies.
The Evolving Landscape of COMT Inhibition: A Comparative Analysis of Established Inhibitors
A detailed guide for researchers and drug development professionals on the validation and comparison of Catechol-O-methyltransferase (COMT) inhibitors. This guide critically evaluates established COMT inhibitors and addresses the current validation status of 4-Methyl-5-nitrocatechol.
In the quest for effective therapeutics for neurological disorders such as Parkinson's disease, the enzyme Catechol-O-methyltransferase (COMT) has emerged as a key target. COMT inhibitors play a crucial role by preventing the breakdown of levodopa, a primary medication for Parkinson's, thereby extending its therapeutic window. This guide provides a comparative analysis of well-established COMT inhibitors—Tolcapone, Entacapone, and Opicapone—and investigates the validation of a lesser-known compound, this compound, as a selective COMT inhibitor.
While Tolcapone, Entacapone, and Opicapone have undergone extensive preclinical and clinical evaluation, publicly available scientific literature and patent databases lack specific data validating this compound as a selective COMT inhibitor. PubChem lists it as a bacterial xenobiotic metabolite, but its activity on COMT is not documented in the primary literature. Therefore, this guide will focus on the comparative data of the established inhibitors to provide a benchmark for the evaluation of new chemical entities.
Comparative Analysis of COMT Inhibitor Potency
The in vitro potency of COMT inhibitors is a critical parameter in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Tolcapone, Entacapone, and Opicapone from various studies. It is important to note that these values can vary depending on the experimental conditions, such as the enzyme source (soluble vs. membrane-bound COMT) and the substrate used.
| Inhibitor | IC50 (nM) | Enzyme Source | Substrate |
| Tolcapone | 2 - 100 | Rat Liver & Brain | Adrenaline, L-DOPA |
| Entacapone | 10 - 180 | Rat & Human Liver | Adrenaline, L-DOPA |
| Opicapone | 2.6 - 15 | Rat Liver | Adrenaline |
| This compound | Data Not Available | - | - |
Signaling Pathway of COMT Inhibition
COMT inhibitors act by blocking the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates, such as L-DOPA and dopamine. This inhibition increases the bioavailability of these neurotransmitters in the central nervous system.
Mechanism of COMT Inhibition
Experimental Protocols for Validation
The validation of a compound as a COMT inhibitor involves a series of in vitro and in vivo experiments. A standard experimental workflow is outlined below.
In Vitro COMT Inhibition Assay
A common method to determine the IC50 value of a potential COMT inhibitor is through an in vitro enzyme activity assay.
Objective: To quantify the inhibitory potency of a test compound on COMT activity.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
A catechol substrate (e.g., L-DOPA, epinephrine)
-
Test compound (e.g., this compound) and known inhibitors (e.g., Tolcapone)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl2) as a cofactor
-
Stop solution (e.g., perchloric acid)
-
Detection system (e.g., HPLC with electrochemical detection)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the buffer, MgCl2, SAM, and the catechol substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound and control inhibitors to the reaction mixture.
-
Enzyme Initiation: Start the reaction by adding the COMT enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Quantification: Measure the amount of the methylated product formed using a suitable detection method.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound and determine the IC50 value.
A Comparative Analysis of Nitrocatechol vs. Non-Nitrocatechol COMT Inhibitors: A Guide for Researchers
For researchers and drug development professionals, the selection of a suitable Catechol-O-methyltransferase (COMT) inhibitor is a critical decision. This guide provides an objective comparison of nitrocatechol and non-nitrocatechol COMT inhibitors, supported by experimental data, to aid in this selection process.
COMT inhibitors are a class of drugs that prolong the therapeutic effect of levodopa, a primary treatment for Parkinson's disease, by preventing its breakdown in the periphery.[1][2][3] This action increases the bioavailability of levodopa in the brain, helping to manage motor fluctuations experienced by patients.[4][5] These inhibitors are broadly classified into two main categories: nitrocatechol and non-nitrocatechol compounds.
The first generation of COMT inhibitors, including entacapone and tolcapone, are characterized by a nitrocatechol core structure.[6][7] While effective, concerns over hepatotoxicity, particularly with tolcapone, have driven the development of newer, non-nitrocatechol inhibitors like opicapone.[8][9] This guide will delve into a comparative analysis of these two classes, focusing on their performance, safety profiles, and underlying mechanisms.
Performance and Efficacy: A Quantitative Comparison
The efficacy of COMT inhibitors is primarily assessed by their ability to reduce "off" time, the periods when Parkinson's symptoms are not well-controlled, and by their in vitro inhibitory potency (IC50).
| Inhibitor Class | Compound | Reduction in "Off" Time (vs. Placebo) | Levodopa Dose Reduction | Dosing Frequency |
| Nitrocatechol | Entacapone | 1-1.7 hours/day[10] | Often required[11] | With each levodopa dose[5] |
| Tolcapone | ~15% improvement in ON time[12] | Often required[11] | Typically three times daily[13] | |
| Non-Nitrocatechol | Opicapone | ~60 minutes/day[5] | Possible[14] | Once daily[14][15] |
| Inhibitor Class | Compound | Target Enzyme | IC50 (nM) | Organism |
| Nitrocatechol | Entacapone | Rat Liver COMT | 160[16] | Rat |
| Human Liver COMT | 151[16] | Human | ||
| Tolcapone | Rat Liver COMT | 40[16] | Rat | |
| Rat Liver S-COMT | 14.8[13] | Rat | ||
| Rat Liver MB-COMT | 86.5[13] | Rat | ||
| Non-Nitrocatechol | Opicapone | Rat Liver S-COMT | ~224[17] | Rat |
Safety and Tolerability: The Hepatotoxicity Concern
A significant differentiator between nitrocatechol and non-nitrocatechol COMT inhibitors is their safety profile, particularly concerning liver toxicity.
| Inhibitor Class | Compound | Hepatotoxicity Risk | Common Side Effects |
| Nitrocatechol | Entacapone | Low, comparable to placebo[6] | Dyskinesia, nausea, harmless urine discoloration, diarrhea[6][9] |
| Tolcapone | Significant risk of severe liver injury[8][9][18] | Dyskinesia, nausea, diarrhea, elevated liver enzymes[11] | |
| Non-Nitrocatechol | Opicapone | Low, no significant hepatotoxicity reported[19] | Dyskinesia, difficulty sleeping, dizziness, dry mouth[14] |
Tolcapone's association with hepatotoxicity has been linked to its nitrocatechol moiety and its interference with mitochondrial function.[8][18] In contrast, entacapone, despite also being a nitrocatechol, is considered safe regarding liver function.[6] Opicapone, a newer non-nitrocatechol inhibitor, was developed to provide high COMT inhibitory potency while avoiding cell toxicity.[20]
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors influence their dosing regimens and overall clinical utility.
| Inhibitor Class | Compound | Bioavailability | Elimination Half-life | CNS Penetration |
| Nitrocatechol | Entacapone | ~35% | ~1.3 hours[13] | Primarily peripheral[16] |
| Tolcapone | ~65%[13] | ~4 hours[13] | Peripheral and Central[13][16] | |
| Non-Nitrocatechol | Opicapone | High[21] | ~1.0-1.4 hours | Primarily peripheral[21] |
Opicapone's long duration of action, despite a short half-life, allows for a convenient once-daily dosing regimen.[15][20]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of COMT Inhibition in Levodopa Metabolism.
Caption: Workflow for the evaluation of COMT inhibitors.
Experimental Protocols
1. In Vitro COMT Inhibition Assay (HPLC-Based)
This protocol is adapted from methodologies used to determine the IC50 value of COMT inhibitors.[17][22]
-
Objective: To quantify the inhibitory potency of test compounds on COMT activity.
-
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Test inhibitors (nitrocatechol and non-nitrocatechol compounds) at various concentrations
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with electrochemical or UV detection
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, COMT enzyme, and the test inhibitor at the desired concentration.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of the O-methylated product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.[17][22]
-
2. Cellular Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential of COMT inhibitors to induce cell death, a key indicator of hepatotoxicity.
-
Objective: To evaluate the cytotoxicity of test compounds on a relevant cell line (e.g., HepG2 human hepatoma cells).
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with FBS)
-
Test inhibitors at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration) value.
-
Conclusion
The choice between nitrocatechol and non-nitrocatechol COMT inhibitors involves a trade-off between established efficacy and improved safety profiles. While nitrocatechols like entacapone and tolcapone have a longer history of clinical use, the hepatotoxicity risk associated with tolcapone is a significant concern. The non-nitrocatechol inhibitor opicapone offers a compelling alternative with a favorable safety profile and the convenience of once-daily dosing. For researchers and drug developers, the selection will depend on the specific goals of their study, whether it be maximizing efficacy, minimizing potential toxicity, or exploring novel chemical scaffolds for future therapeutic agents.
References
- 1. How Do COMT Inhibitors Work? [rxlist.com]
- 2. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]
- 3. parkinsonsdisease.net [parkinsonsdisease.net]
- 4. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]
- 5. neurologylive.com [neurologylive.com]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. COMT inhibitors (entacapone, tolcapone, opicapone) | Parkinson's UK [parkinsons.org.uk]
- 10. neurology.org [neurology.org]
- 11. Benefits of COMT inhibitors in levodopa-treated parkinsonian patients: results of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opicapone Efficacy and Tolerability in Parkinson's Disease Patients Reporting Insufficient Benefit/Failure of Entacapone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journeywithparkinsons.com [journeywithparkinsons.com]
- 15. vjneurology.com [vjneurology.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Cost-Effectiveness of Opicapone Versus Entacapone as Adjuvant Therapy for Levodopa-Treated Individuals With Parkinson's Disease Experiencing End-of-Dose Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 22. benchchem.com [benchchem.com]
Efficacy of Catechol Derivatives in Neuroprotection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective efficacy of 4,5-dimethoxypyrocatechol, a structural analog of 4-Methyl-5-nitrocatechol, against established neuroprotective agents. The following sections detail its performance in key neuroprotection assays, supported by experimental data and protocols, to offer an objective assessment of its potential in neurodegenerative disease research.
Comparative Efficacy in Neuroprotection Assays
The neuroprotective potential of 4,5-dimethoxypyrocatechol was evaluated in HT22 hippocampal nerve cells, a common in vitro model for studying glutamate-induced oxidative stress, a key pathological mechanism in neurodegenerative diseases.[1][2] Its performance was compared with that of N-acetylcysteine (NAC) and Trolox, two well-established antioxidants used as positive controls in neuroprotection studies.[3][4][5][6][7]
Table 1: Comparison of Neuroprotective Effects
| Compound | Assay | Cell Line | Challenge | Concentration | Result |
| 4,5-dimethoxypyrocatechol | MTT Assay (Cell Viability) | HT22 | 2 mM Glutamate | 100 µM | ~30% increase in cell viability compared to glutamate-treated cells[1] |
| ROS Reduction | HT22 | 2 mM Glutamate | 100 µM | Significant reduction in ROS accumulation[1] | |
| Intracellular Ca2+ | HT22 | 2 mM Glutamate | 100 µM | Attenuated the increase in intracellular calcium concentration[1] | |
| N-acetylcysteine (NAC) | MTT Assay (Cell Viability) | SH-SY5Y | 100 µM H₂O₂ | 1 mM | ~55% increase in cell viability compared to H₂O₂-treated cells[4] |
| ROS Reduction (DCFH-DA) | SH-SY5Y | 100 µM H₂O₂ | 1 mM | Significant reduction in intracellular ROS[4] | |
| Caspase-3 Activity | SH-SY5Y | 100 µM H₂O₂ | 1 mM | ~45% reduction in caspase-3 activity[4] | |
| Trolox | Antioxidant Activity | - | ABTS radical | - | Serves as a standard for antioxidant capacity measurements[8][9] |
| Neuroprotection | In vivo (AD mouse model) | Aβ₁₋₄₂ injection | - | Reduced amyloid beta burden and neuroinflammation[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Cell Culture and Treatment
-
Cell Line: HT22 mouse hippocampal cells or SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound (e.g., 4,5-dimethoxypyrocatechol, NAC) for a specified period (e.g., 2-24 hours) before being exposed to an oxidative insult (e.g., glutamate, H₂O₂) for 24 hours.[3][4]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the treatment period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of MTT.[4]
-
The cells are incubated for 4 hours at 37°C to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 25 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.[4]
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[3][4]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of catechol derivatives like 4,5-dimethoxypyrocatechol are believed to be mediated through the modulation of signaling pathways involved in oxidative stress and apoptosis.
Caption: Glutamate-induced oxidative stress pathway and the putative points of intervention for 4,5-dimethoxypyrocatechol.
Caption: A generalized experimental workflow for assessing the neuroprotective effects of test compounds.
References
- 1. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Comparative Cross-Reactivity Analysis of 4-Methyl-5-nitrocatechol with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 4-Methyl-5-nitrocatechol (4M5NC). The primary aim is to offer an objective overview of its known enzymatic interactions, supported by available experimental data, to aid in research and development involving this compound. While 4M5NC is a known substrate for a specific bacterial enzyme, its potential for off-target effects in mammalian systems, particularly due to its nitrocatechol structure, warrants careful consideration.
Primary Enzymatic Target of this compound
This compound is a key intermediate in the biodegradation of 2,4-dinitrotoluene (DNT) by certain bacteria, such as Burkholderia sp. strain DNT. The primary enzyme that metabolizes 4M5NC in this pathway is This compound monooxygenase (DntB) .[1][2] This flavoprotein catalyzes the oxidative removal of the nitro group from 4M5NC to form 2-hydroxy-5-methylquinone.[1][2]
Studies have revealed that the wild-type DntB enzyme possesses a very narrow substrate range.[1] Besides its principal substrate, 4M5NC, only 4-nitrocatechol has been identified as another good substrate.[1] Other structurally related compounds have been shown to be poor substrates for the wild-type enzyme.
Cross-Reactivity with Mammalian Enzymes: A Data Gap
A comprehensive literature search did not yield specific quantitative data (e.g., IC50 or Ki values) for the inhibitory activity of this compound against mammalian enzymes. However, the chemical structure of 4M5NC, specifically the nitrocatechol moiety, is a well-known pharmacophore that can interact with and inhibit certain classes of mammalian enzymes. This is particularly relevant for researchers in drug development, as off-target effects can have significant pharmacological and toxicological consequences.
Potential for Inhibition of Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase is a crucial enzyme in the metabolism of catecholamine neurotransmitters (e.g., dopamine, norepinephrine, and epinephrine) and other catechol-containing compounds.[3] Nitrocatechol derivatives are a prominent class of COMT inhibitors, with drugs like tolcapone and entacapone being used clinically, particularly in the management of Parkinson's disease.[3][4] The nitro group on the catechol ring is a key feature for potent inhibition.[5] Given that 4M5NC possesses this nitrocatechol scaffold, there is a strong theoretical potential for it to act as a COMT inhibitor.
Potential for Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are another class of enzymes vital for the degradation of monoamine neurotransmitters.[6] Certain compounds with catechol-like structures have been shown to inhibit MAO. While the evidence is less direct than for COMT, some nitrocatechol derivatives have been investigated as dual inhibitors of both COMT and MAO.[4][7] Therefore, it is plausible that 4M5NC could exhibit inhibitory activity against MAO isoforms.
Comparative Data on Substrate Specificity and Inhibitory Activity
The following table summarizes the known substrate specificity of the primary bacterial target of 4M5NC and the inhibitory activities of other nitrocatechol compounds against key mammalian enzymes. This comparative view highlights the selectivity of the bacterial enzyme and the potential for cross-reactivity of the nitrocatechol chemical class.
| Enzyme | Compound | Organism/Source | Activity Type | Quantitative Data (IC50/Ki) | Reference |
| This compound monooxygenase (DntB) | This compound | Burkholderia sp. strain DNT | Substrate | - | [1] |
| 4-Nitrocatechol | Burkholderia sp. strain DNT | Substrate | - | [1] | |
| 3-Methyl-4-nitrophenol | Burkholderia sp. strain DNT | Poor Substrate | - | [1] | |
| 3-Methyl-4-nitrocatechol | Burkholderia sp. strain DNT | Poor Substrate | - | [1] | |
| 4-Nitrophenol | Burkholderia sp. strain DNT | Poor Substrate | - | [1] | |
| 3-Nitrophenol | Burkholderia sp. strain DNT | Poor Substrate | - | [1] | |
| 4-Chlorocatechol | Burkholderia sp. strain DNT | Poor Substrate | - | [1] | |
| Catechol-O-methyltransferase (COMT) | Tolcapone | Rat Liver | Inhibitor | IC50: 0.26 µM | [4] |
| Entacapone | Rat Liver | Inhibitor | IC50: 0.25 µM | [4] | |
| Nitrocatechol Chalcone Derivatives | Rat Liver | Inhibitor | IC50 range: 0.07 - 0.29 µM | [4] | |
| Monoamine Oxidase B (MAO-B) | Nitrocatechol Chalcone Derivative (most potent) | Human (recombinant) | Inhibitor | Ki: 4.6 µM | [4] |
Note: The absence of data for this compound against mammalian enzymes in this table reflects the current gap in the scientific literature based on the conducted search.
Experimental Protocols
To facilitate the investigation of the potential cross-reactivity of this compound, detailed methodologies for assessing its inhibitory effects on COMT and MAO are provided below.
Catechol-O-methyltransferase (COMT) Inhibition Assay
This protocol is adapted from established methods for determining COMT inhibitory activity.[3]
Objective: To determine the IC50 value of this compound for the inhibition of COMT.
Materials:
-
Recombinant human COMT (soluble, S-COMT)
-
S-Adenosyl-L-methionine (SAM)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
Known COMT inhibitor (e.g., Tolcapone) as a positive control
-
Reaction termination solution (e.g., perchloric acid)
-
HPLC system with electrochemical or UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, and the catechol substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a logarithmic dilution series) to the reaction tubes. Include a vehicle control (the solvent used to dissolve 4M5NC, e.g., DMSO) and a positive control.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding SAM and the COMT enzyme.
-
Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes), ensuring the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Analysis: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the methylated product.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for assessing the inhibition of MAO-A and MAO-B.
Objective: To determine the IC50 values of this compound for the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
This compound
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
-
Detection reagent (e.g., for measuring H2O2 production or a specific metabolite)
-
96-well microplate reader (fluorescence or absorbance)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the MAO-A or MAO-B enzyme preparation and varying concentrations of this compound. Include vehicle and positive controls. Pre-incubate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values for both MAO-A and MAO-B.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant enzymatic pathway and a general experimental workflow for assessing enzyme inhibition.
Caption: Bacterial degradation pathway of 2,4-Dinitrotoluene.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a well-defined substrate for the bacterial enzyme 4M5NC monooxygenase, which displays high substrate specificity. While direct experimental data on the cross-reactivity of 4M5NC with mammalian enzymes is currently lacking in the scientific literature, its chemical structure as a nitrocatechol strongly suggests a potential for inhibitory activity against key enzymes such as COMT and possibly MAO. For researchers and drug development professionals, this potential for off-target effects underscores the importance of conducting specific in vitro enzyme inhibition assays to determine the selectivity profile of this compound before proceeding with further studies. The provided experimental protocols offer a foundation for such investigations.
References
- 1. Purification and sequence analysis of this compound oxygenase from Burkholderia sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Engineering of the this compound Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Methyl-5-nitrocatechol Analogs as COMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methyl-5-nitrocatechol analogs as inhibitors of Catechol-O-methyltransferase (COMT), an important target in the management of central nervous system disorders such as Parkinson's disease. The information presented herein is based on a review of synthetic chemistry and pharmacological studies, offering insights into the rational design of potent and selective COMT inhibitors.
Introduction to this compound and COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the metabolic degradation of catecholamine neurotransmitters, including dopamine.[1] Inhibition of COMT can increase the bioavailability of levodopa, a precursor to dopamine, making it a valuable therapeutic strategy for Parkinson's disease.[2] Nitrocatechol-containing compounds, such as tolcapone and entacapone, are clinically used COMT inhibitors.[3] The this compound scaffold represents a core pharmacophore for the design of novel COMT inhibitors. The structure-activity relationship (SAR) of analogs based on this scaffold provides crucial information for optimizing potency, selectivity, and pharmacokinetic properties.[2]
The core structure of this compound features a catechol ring substituted with a methyl group at the 4-position and a nitro group at the 5-position. The nitro group, being strongly electron-withdrawing, is a key feature that hinders the O-methylation of the catechol hydroxyl groups by COMT.[1] Variations in the substituents on the catechol ring and the nature of the side chains attached to it significantly influence the inhibitory activity of these analogs.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this compound analogs against COMT is highly dependent on the nature and position of various substituents. The following sections detail the impact of structural modifications on the inhibitory activity.
Impact of Substituents on the Nitrocatechol Ring
The presence and position of the nitro group are critical for potent COMT inhibition. The electron-withdrawing nature of the nitro group is thought to enhance the binding affinity to the active site of the enzyme.[1]
Bifunctional compounds, which consist of two nitrocatechol units or one nitrocatechol and one phenol linked by a spacer, have demonstrated strong inhibitory action against COMT, with Ki values in the nanomolar range.[4] This suggests that occupying multiple binding sites or increasing the local concentration of the pharmacophore can significantly enhance potency.
Influence of Side-Chain Modifications
Systematic modifications of the side chain attached to the nitrocatechol ring have revealed key insights into the SAR. For instance, in a series of nitrocatechol pyrazoline derivatives, the inhibitory activity was found to be more potent than that of the corresponding nitrocatechol chalcone derivatives.[2]
-
Heterocyclic Substituents: The introduction of different heterocyclic rings at the side chain can modulate potency. For example, a 2-thiazolyl substituted nitrocatechol pyrazoline derivative was found to be a highly active COMT inhibitor.[2]
-
Spacer and Functional Groups: The length and flexibility of the spacer linking the nitrocatechol core to other moieties, as well as the presence of functional groups like hydroxyl or cyano groups on the side chain, can significantly affect inhibitory activity.[2][5]
Quantitative Comparison of Analog Performance
The following table summarizes the in vitro COMT inhibitory activity of various nitrocatechol analogs. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | Structure | COMT IC50 (µM) | Reference |
| Entacapone | Standard COMT Inhibitor | 0.23 | [2] |
| Tolcapone | Standard COMT Inhibitor | - | - |
| Analog 1 | Nitrocatechol Pyrazoline Derivative (24a) | 0.048 | [2] |
| Analog 2 | Nitrocatechol Chalcone Derivative (23a) | 0.14 | [2] |
| Analog 3 | 2-Thiazolyl Substituted Pyrazoline (24d) | 0.16 | [2] |
| Analog 4 | 1-Methyl-1H-pyrazol-4-yl Substituted Chalcone (23i) | 0.29 | [2] |
Note: The structures for the specific analogs mentioned in the table are described in the cited reference.
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic route for preparing nitrocatechol derivatives involves the nitration of a substituted catechol or a precursor, followed by further modifications of the side chain. For example, the synthesis of nitrocatechol chalcone and pyrazoline derivatives can start from the nitration of 4-hydroxy-3-methoxyacetophenone.[2]
A detailed protocol for the synthesis of a 4-methylcatechol precursor is as follows:
-
Reaction Setup: In a reactor, add 2-methoxy-4-methylphenol.
-
Reagents: Add a 40-60% hydrobromic acid solution and sodium sulfite.
-
Reaction Conditions: Under light-exclusion and nitrogen protection, continuously pass hydrogen bromide gas into the reaction system while heating and stirring. The reaction temperature is maintained at 100-120°C for 4-6 hours.
-
Workup: After the reaction, cool the system to room temperature and add soda ash to adjust the pH to 3-5.
-
Extraction: Extract the reaction liquid with a solvent mixture of cyclohexane and toluene (3 times).
-
Washing: Wash the combined extracts with a 20-27% NaCl solution (3 times).
-
Isolation: Evaporate most of the solvent under atmospheric distillation, cool to 15°C for crystallization, and then centrifuge to obtain the 4-methylcatechol product.[6]
In Vitro COMT Inhibition Assay
The inhibitory activity of the synthesized compounds against COMT is typically evaluated using an in vitro enzymatic assay.
-
Enzyme Source: Rat liver tissue can be used as a source of COMT.[2]
-
Assay Components: The incubation mixture contains the enzyme, the test compound at various concentrations, a catechol substrate (e.g., L-DOPA), and the co-factor S-adenosyl-L-methionine (SAM).
-
Reaction: The enzymatic reaction is initiated by the addition of SAM and incubated at 37°C.
-
Termination: The reaction is stopped, typically by the addition of an acid.
-
Analysis: The amount of the methylated product is quantified using analytical techniques such as high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.[2]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound analogs is the inhibition of COMT, which leads to an increase in the levels of catecholamines, particularly dopamine, in the synaptic cleft.
This diagram illustrates that by inhibiting COMT, the this compound analog prevents the conversion of Levodopa to 3-O-Methyldopa, thereby increasing the availability of Levodopa for conversion to Dopamine. This leads to higher dopamine levels in the synapse, which is the desired therapeutic effect in conditions like Parkinson's disease.
The nitrocatechol moiety of these inhibitors mimics the endogenous catechol substrates of COMT, allowing them to bind to the enzyme's active site. The strong electron-withdrawing nitro group is crucial for tight binding and hinders the methylation of the inhibitor itself, leading to effective inhibition.[1]
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for this compound analogs typically follows a structured workflow.
This workflow begins with the rational design of new analogs based on the this compound scaffold. These compounds are then synthesized, purified, and characterized. The biological evaluation phase involves determining their in vitro inhibitory activity against COMT and calculating their IC50 values. The resulting data is then used to perform a SAR analysis, which informs the design of the next generation of more potent and selective inhibitors in an iterative process of lead optimization.
References
- 1. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 2. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
In Vivo Therapeutic Potential of 4-Methyl-5-nitrocatechol: A Comparative Guide to COMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 4-Methyl-5-nitrocatechol (MNC), a novel nitrocatechol derivative, with established Catechol-O-methyltransferase (COMT) inhibitors. Due to the limited availability of specific in vivo data for MNC, this guide utilizes data from a closely related and well-researched experimental nitrocatechol compound, BIA 3-202, as a representative analogue for comparative analysis against the commercially available COMT inhibitors, Tolcapone and Entacapone. The primary application of these compounds is as an adjunctive therapy in the management of Parkinson's disease.
Mechanism of Action: Enhancing Levodopa Bioavailability
COMT is a key enzyme responsible for the peripheral degradation of levodopa (L-DOPA), the primary medication for Parkinson's disease, into 3-O-methyldopa (3-OMD). By inhibiting COMT, compounds like MNC, BIA 3-202, Tolcapone, and Entacapone reduce the peripheral breakdown of L-DOPA, thereby increasing its plasma half-life and bioavailability to the brain. This enhancement of L-DOPA's therapeutic window helps to alleviate motor fluctuations in Parkinson's disease patients.[1]
Caption: Mechanism of COMT Inhibition.
Comparative In Vivo Efficacy
The in vivo efficacy of COMT inhibitors is primarily assessed by their ability to potentiate the effects of L-DOPA in animal models of Parkinson's disease, such as the reserpine-induced akinesia model in rats. This model mimics the dopamine depletion observed in Parkinson's disease.
Table 1: Comparison of In Vivo Activity of COMT Inhibitors in a Reserpine-Induced Akinesia Rat Model
| Compound | Dose (mg/kg, i.p.) | Effect on L-DOPA/Carbidopa Induced Locomotor Activity | Reference |
| MNC Analogue (as QO IIR) | 7.5 - 30 | Dose-dependent potentiation of L-DOPA/CD reversal of reserpine-induced akinesia.[2][3] | [2][3] |
| Nitecapone | 30 | Marked potentiation of L-DOPA/CD reversal of reserpine-induced akinesia.[2][3] | [2][3] |
| Ro-41-0960 | 30 | Marked potentiation of L-DOPA/CD reversal of reserpine-induced akinesia.[2][3] | [2][3] |
Note: QO IIR ([2-(3,4-dihydroxy-2-nitrophenyl)vinyl]phenyl ketone) is a structurally related nitrocatechol COMT inhibitor with available in vivo data in this specific model.
Impact on Striatal Neurochemistry
A key indicator of COMT inhibition efficacy is the alteration of dopamine and its metabolites in the striatum. Inhibition of COMT leads to a decrease in the formation of 3-O-methyldopa (3-OMD) and homovanillic acid (HVA), and an increase in the levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).
Table 2: Effects of COMT Inhibitors on Striatal Neurotransmitter Levels in Rats
| Compound | Dose (mg/kg) | Change in Striatal 3-OMD | Change in Striatal Dopamine (DA) | Change in Striatal DOPAC | Change in Striatal HVA | Reference |
| MNC Analogue (as BIA 3-202) | 1.9 (ED50) | Reduced | Increased | - | - | [4] |
| MNC Analogue (as QO IIR) | 7.5 - 60 (i.p.) | Reduced | Increased | Increased | No significant change | [2][3] |
| Nitecapone | 30 (i.p.) | Reduced | Increased | Increased | No significant change | [2][3] |
| Ro-41-0960 | 30 (i.p.) | Reduced | Increased | Increased | Reduced | [2][3] |
Pharmacokinetic and Toxicity Profile Comparison
The clinical utility of COMT inhibitors is also determined by their pharmacokinetic properties and safety profiles. Tolcapone, while potent, has been associated with hepatotoxicity, leading to restricted use.[5][6] Entacapone is considered safer but may be less potent.[5][6][7] The development of new nitrocatechol derivatives like MNC aims to achieve high potency with an improved safety profile.
Table 3: Comparative Pharmacokinetic and Toxicity Profile
| Parameter | MNC Analogue (BIA 3-202) | Tolcapone | Entacapone |
| Primary Site of Action | Peripheral[8] | Central and Peripheral | Peripheral |
| Hepatotoxicity | Under investigation | Yes[5][6] | No[5][6] |
| Effect on L-DOPA AUC | Significant increase[9] | Significant increase[10] | Moderate increase[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Reserpine-Induced Akinesia Model in Rats
This model is used to assess the ability of a compound to reverse motor deficits caused by dopamine depletion.
Caption: Workflow for the Reserpine-Induced Akinesia Model.
Protocol:
-
Animals: Male Sprague-Dawley rats are housed under standard laboratory conditions with free access to food and water.
-
Reserpine Administration: Reserpine is dissolved in a suitable vehicle (e.g., saline with a few drops of glacial acetic acid) and administered subcutaneously (s.c.) at a dose of 1 mg/kg.[11]
-
Induction of Akinesia: Animals are observed for the development of akinesia, typically 18-24 hours after reserpine injection.
-
Drug Treatment: The test compound (e.g., MNC analogue) or a reference drug (e.g., Tolcapone) is administered intraperitoneally (i.p.) or orally (p.o.). This is followed by an administration of L-DOPA (e.g., 50 mg/kg, i.p.) and a peripheral DOPA decarboxylase inhibitor like Carbidopa (e.g., 50 mg/kg, i.p.) to prevent peripheral conversion of L-DOPA to dopamine.[2]
-
Behavioral Assessment: Locomotor activity is assessed at specific time points after drug administration using an open-field apparatus. Parameters such as distance traveled, rearing frequency, and ambulatory time are recorded.
-
Data Analysis: The locomotor activity scores of the drug-treated groups are compared to the vehicle-treated control group to determine the extent of reversal of reserpine-induced akinesia.
Measurement of Striatal Dopamine and Metabolites by HPLC-ECD
This protocol outlines the procedure for quantifying neurotransmitter levels in brain tissue.
References
- 1. neurologylive.com [neurologylive.com]
- 2. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. iijls.com [iijls.com]
- 7. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Entacapone increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. applications.emro.who.int [applications.emro.who.int]
Comparative Toxicity Profile of COMT Inhibitors: A Guide for Researchers
A detailed examination of the safety profiles of tolcapone, entacapone, and opicapone, supported by experimental data, to inform research and drug development decisions.
Catechol-O-methyltransferase (COMT) inhibitors are a class of drugs primarily used as adjuncts to levodopa therapy in the management of Parkinson's disease. By inhibiting the peripheral breakdown of levodopa, these agents increase its bioavailability in the brain. However, the therapeutic benefits of COMT inhibitors are accompanied by distinct toxicity profiles, with significant differences observed between the available agents. This guide provides a comparative analysis of the toxicity of three prominent COMT inhibitors: tolcapone, entacapone, and opicapone, with a focus on hepatotoxicity.
Executive Summary
The primary concern associated with COMT inhibitors is the risk of hepatotoxicity, which is most pronounced with tolcapone .[1][2][3][4][5] This has led to restricted use and stringent monitoring requirements for tolcapone in clinical practice.[1][2] In contrast, entacapone and the newer agent, opicapone , exhibit significantly more favorable safety profiles with a low incidence of liver-related adverse events.[2][6][7][8][9][10] The differential toxicity is attributed to variations in their molecular properties, particularly lipophilicity, which influences their potential for mitochondrial toxicity.[6][11][12]
Hepatotoxicity Profile
The most critical differentiator among COMT inhibitors is their potential to cause liver injury.
| COMT Inhibitor | Incidence of Elevated Liver Enzymes (>3x ULN) | Reports of Severe Liver Injury | Clinical Implications |
| Tolcapone | 1-5%[2][13][14] | Yes, including fatal acute liver failure[1][2][3][5] | "Black box" warning in the US; withdrawn from the market in some countries; requires regular liver function monitoring[2][3] |
| Entacapone | 0.3-0.5% (similar to placebo)[13] | No convincing evidence of severe hepatocellular toxicity[2][8] | No routine liver monitoring required[2] |
| Opicapone | No serious cases of hepatotoxicity reported in clinical trials[7][9] | No serious cases reported[7][9] | Generally considered safe and well-tolerated[7][10] |
Mechanism of Tolcapone-Induced Hepatotoxicity
The prevailing hypothesis for tolcapone's hepatotoxicity centers on mitochondrial dysfunction.[4][6] Tolcapone, but not entacapone, has been shown to be a potent uncoupler of oxidative phosphorylation in vitro.[15] This disruption of mitochondrial energy production can lead to cellular stress, necrosis, and ultimately, liver failure.
The following diagram illustrates the proposed signaling pathway for tolcapone-induced mitochondrial toxicity.
Caption: Proposed mechanism of tolcapone-induced hepatotoxicity.
Comparative In Vitro Toxicity Data
Studies utilizing various cell lines have provided quantitative data on the differential cytotoxicity of COMT inhibitors.
| Cell Line | Assay | Tolcapone (IC50 / % Viability) | Entacapone (IC50 / % Viability) | Reference |
| HepG2 | MTT (OXPHOS conditions, 50 µM) | 5.6 ± 1.1% viability | >86% viability | [6] |
| HepG2 | Neutral Red (OXPHOS conditions, 50 µM) | 15.0 ± 4.1% viability | >86% viability | [6] |
| Caco-2 | MTT (50 µM) | 68.0 ± 6.7% viability | >96% viability | [6] |
| Caco-2 | Neutral Red (50 µM) | 86.5 ± 3.5% viability | >96% viability | [6] |
Experimental Protocols
Cell Viability Assays (MTT and Neutral Red)
A common experimental workflow to assess the cytotoxicity of COMT inhibitors is outlined below.
Caption: General workflow for in vitro cytotoxicity testing.
-
Cell Culture: HepG2 (human liver carcinoma) and Caco-2 (human colorectal adenocarcinoma) cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For experiments mimicking a higher reliance on oxidative phosphorylation (OXPHOS), glucose in the medium is replaced with galactose.
-
Treatment: Cells are seeded in multi-well plates and, after reaching a desired confluency, are treated with various concentrations of tolcapone, entacapone, or other test compounds.
-
MTT Assay: This assay measures mitochondrial reductase activity. After incubation with the COMT inhibitors, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured spectrophotometrically.
-
Neutral Red Assay: This assay assesses lysosomal integrity. Cells are incubated with Neutral Red, a supravital dye that is taken up and stored in the lysosomes of viable cells. After incubation, the cells are washed, and the incorporated dye is extracted and quantified by measuring its absorbance.
Comparative In Vivo Toxicity Data
Animal studies in rats have corroborated the in vitro findings, demonstrating the hepatotoxic potential of tolcapone at high doses, while entacapone was well-tolerated.
| Animal Model | COMT Inhibitor | Dose | Key Findings | Reference |
| Rat | Tolcapone | 400 and 600 mg/kg/day | Increased mortality, signs of toxicity (increased body temperature, respiration), and liver cell necrosis. | [16] |
| Rat | Entacapone | Up to 600 mg/kg/day | No adverse effects or treatment-related signs of toxicity. | [16] |
| Rat (male) | Entacapone | Plasma exposure 20x human M RDD | Increased incidence of nephrotoxicity (species-specific effect suggested). | [17] |
Other Adverse Events
Beyond hepatotoxicity, COMT inhibitors are associated with other adverse events, which are generally manageable.
| Adverse Event | Tolcapone | Entacapone | Opicapone |
| Dopaminergic Effects (e.g., dyskinesia, nausea, hallucinations) | Yes[1][18] | Yes[8][17] | Yes[7][19] |
| Diarrhea | Yes[1] | Yes[17] | Low incidence (<2%)[7] |
| Urine Discoloration | Not a prominent feature | Yes (harmless)[8][17] | Not reported as a common side effect |
| Dry Mouth | Yes[4] | Yes[17] | Yes[19] |
| Constipation | Not a prominent feature | Not a prominent feature | Yes[7][19] |
| Insomnia | Not a prominent feature | Not a prominent feature | Yes[7][19] |
Conclusion
The comparative toxicity profiles of COMT inhibitors reveal significant differences, with tolcapone posing a notable risk of hepatotoxicity that is not observed with entacapone or opicapone. This difference is primarily linked to tolcapone's ability to induce mitochondrial dysfunction. For researchers and drug development professionals, these findings underscore the importance of evaluating mitochondrial toxicity early in the development of new nitrocatechol-based compounds. While tolcapone remains a potent COMT inhibitor, its clinical utility is limited by its safety profile, making entacapone and opicapone more favorable options in many clinical scenarios. The development of future COMT inhibitors will likely focus on maximizing efficacy while minimizing the potential for off-target effects, particularly mitochondrial toxicity.
References
- 1. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COMT inhibitors and liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tolcapone - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. Item - Opicapone in Parkinsonâs disease: a profile of its use - Adis Journals - Figshare [adisjournals.figshare.com]
- 10. Safety Profile of Opicapone in the Management of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tolcapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Different toxicological profile of two COMT inhibitors in vivo: the role of uncoupling effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative toxicological study on the hepatic safety of entacapone and tolcapone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comtan (Entacapone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. researchgate.net [researchgate.net]
- 19. tga.gov.au [tga.gov.au]
A Comparative Guide to Next-Generation COMT Inhibitors: Benchmarking Against the Nitrocatechol Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of next-generation Catechol-O-methyltransferase (COMT) inhibitors, contextualized by an analysis of the nitrocatechol pharmacophore. While the specific compound 4-Methyl-5-nitrocatechol was queried, a thorough review of scientific literature reveals it is recognized as a bacterial xenobiotic metabolite involved in the degradation pathway of 2,4-Dinitrotoluene, with no documented activity as a COMT inhibitor[1][2][3].
Therefore, this guide will use the broader class of nitrocatechol inhibitors as a foundational reference to benchmark the performance of clinically and scientifically relevant next-generation inhibitors. We will focus on a comparative analysis of Opicapone, a third-generation inhibitor, against the established inhibitors Tolcapone and Entacapone, providing quantitative data, detailed experimental protocols, and pathway visualizations to inform research and development efforts.
The Role of COMT in Neuropharmacology
Catechol-O-methyltransferase is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[4] In the context of Parkinson's disease therapy, COMT metabolizes levodopa (L-DOPA) to 3-O-methyldopa, reducing the bioavailability of L-DOPA for conversion to dopamine in the brain.[4][5][6] COMT inhibitors block this peripheral breakdown, thereby extending the therapeutic window of L-DOPA and improving motor symptom control.[4][6][7][8]
The general mechanism involves the inhibitor binding to the COMT active site, preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the catechol substrate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-5-nitrocatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Methyl-5-nitrocatechol. Given the limited direct safety data available for this specific compound, the following recommendations are based on information for structurally similar and potentially hazardous chemicals, such as 4-Nitrocatechol and 4-Methylcatechol.[1][2] It is imperative to supplement this guidance with a comprehensive review of the specific Safety Data Sheet (SDS) provided by the supplier upon receipt of the chemical.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, a proactive approach to safety is crucial. The following personal protective equipment is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards.[3][4] |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves should be inspected before use and disposed of properly after handling.[3][4] |
| Protective clothing | A lab coat or chemical-resistant apron should be worn. For significant exposure risk, a full chemical protective suit may be necessary.[3] | |
| Respiratory Protection | Respirator | If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used. For emergencies, a self-contained breathing apparatus (SCBA) is required.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.[5]
-
Inspect all PPE for integrity before use.
-
Locate the nearest eyewash station and safety shower.[3]
-
Have a spill kit readily available.[3]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation and inhalation of dust.[3]
-
Use appropriate tools to handle the substance to avoid direct contact.[3]
-
Keep the container tightly closed when not in use.[3]
-
Do not eat, drink, or smoke in the handling area.[6]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.[3]
Disposal Plan: Waste Management and Decontamination
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal and Decontamination Procedures
| Procedure | Instructions |
| Waste Collection | Collect waste in a designated, properly labeled, and sealed container.[7] |
| Container Labeling | Clearly label the waste container with the chemical name and associated hazards.[7] |
| Storage | Store waste containers in a designated hazardous waste storage area. |
| Disposal | Dispose of waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][7] |
| Spill Cleanup | In case of a spill, evacuate the area. Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, closed container for disposal. Clean the spill area with an appropriate solvent and decontaminate surfaces.[5] |
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 3: Emergency Response
| Exposure Type | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
Diagram: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
